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Canagliflozin

Cat. No.: B192856
CAS No.: 842133-18-0
M. Wt: 444.5 g/mol
InChI Key: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
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Description

Canagliflozin is a C-glycosyl compound that is used (in its hemihydrate form) for treatment of type II diabetes via inhibition of sodium-glucose transport protein subtype 2. It has a role as a hypoglycemic agent and a sodium-glucose transport protein subtype 2 inhibitor. It is a C-glycosyl compound, a member of thiophenes and an organofluorine compound.
This compound, also known as Invokana, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus along with lifestyle changes including diet and exercise. It was initially approved by the FDA in 2013 for the management of diabetes and later approved in 2018 for a second indication of reducing the risk of cardiovascular events in patients diagnosed with type 2 diabetes mellitus,. this compound is the first oral antidiabetic drug approved for the prevention of cardiovascular events in patients with type 2 diabetes. Cardiovascular disease is the most common cause of death in these patients.
This compound anhydrous is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of this compound anhydrous is as a Sodium-Glucose Transporter 2 Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. This compound is also able to reduce body weight and has a low risk for hypoglycemia.
This compound Anhydrous is the anhydrous form of this compound, a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. This compound is also able to reduce body weight and has a low risk for hypoglycemia.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for diabetes mellitus and type 2 diabetes mellitus and has 7 investigational indications. This drug has a black box warning from the FDA.
A glucoside-derived SODIUM-GLUCOSE TRANSPORTER 2 inhibitor that stimulates urinary excretion of glucose by suppressing renal glucose reabsorption. It is used to manage BLOOD GLUCOSE levels in patients with TYPE 2 DIABETES.
See also: Empagliflozin (related);  Dapagliflozin (related);  Ertugliflozin (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25FO5S B192856 Canagliflozin CAS No. 842133-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
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InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
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InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
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Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
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Molecular Formula

C24H25FO5S
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DSSTOX Substance ID

DTXSID601004469
Record name Canagliflozin
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Molecular Weight

444.5 g/mol
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Boiling Point

‎642.9±55.0
Record name Canagliflozin
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Solubility

almost insoluble, Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/
Record name Canagliflozin
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CAS No.

842133-18-0
Record name Canagliflozin
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Record name (1S)-1,5-Anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol
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Record name CANAGLIFLOZIN ANHYDROUS
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Melting Point

68-72
Record name Canagliflozin
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Canagliflozin on SGLT1 vs. SGLT2 Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canagliflozin is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1] A defining characteristic of this compound, however, is its additional, albeit less potent, inhibitory action on the sodium-glucose cotransporter 1 (SGLT1).[2][3] This dual inhibitory profile distinguishes it from more highly selective SGLT2 inhibitors and contributes to its unique clinical effects. This document provides an in-depth technical examination of the molecular interactions, quantitative inhibitory kinetics, experimental methodologies, and physiological consequences of this compound's action on both SGLT1 and SGLT2 transporters.

Molecular Mechanism of Action

This compound functions as a competitive inhibitor for both SGLT1 and SGLT2.[2][3] It binds to the glucose-binding site on the transporters, preventing the reabsorption of glucose from the glomerular filtrate in the kidneys (primarily SGLT2) and from the lumen of the small intestine (primarily SGLT1).[2][3] The inhibition is reversible and occurs from the extracellular side of the cell membrane.[2][3] By blocking these transporters, this compound induces glucosuria (excretion of glucose in urine) and reduces intestinal glucose absorption, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2]

Competitive Inhibition of SGLT Transporters by this compound cluster_SGLT2 SGLT2 (Kidney Proximal Tubule) cluster_SGLT1 SGLT1 (Small Intestine) SGLT2 SGLT2 Transporter Reabsorption Renal Glucose Reabsorption SGLT2->Reabsorption Mediates Glucose_SGLT2 Glucose + Na+ Glucose_SGLT2->SGLT2 Binds Cana_SGLT2 This compound Cana_SGLT2->SGLT2 Competitively Binds & Blocks Urine Urinary Glucose Excretion (Glucosuria) Reabsorption->Urine Inhibited by this compound SGLT1 SGLT1 Transporter Absorption Intestinal Glucose Absorption SGLT1->Absorption Mediates Glucose_SGLT1 Dietary Glucose + Na+ Glucose_SGLT1->SGLT1 Binds Cana_SGLT1 This compound Cana_SGLT1->SGLT1 Competitively Binds & Blocks DistalGut Delayed/Reduced Glucose Absorption Absorption->DistalGut Inhibited by this compound

Figure 1: Mechanism of competitive inhibition by this compound at SGLT1 and SGLT2.

Quantitative Inhibitory Profile and Selectivity

The potency of this compound differs significantly between the two transporter subtypes. It is highly potent against SGLT2 and moderately potent against SGLT1. This relationship is quantified using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The selectivity is typically expressed as the ratio of the IC50 or Ki value for SGLT1 to that for SGLT2.

ParameterSGLT1SGLT2Selectivity Ratio (SGLT1/SGLT2)
IC50 (nM) ~663[4][5]~4.2[4][5]~158-fold[4][5]
Ki (nM) ~770.5[2][3]~4.0[2][3]~192-fold[2][3]

Table 1: In vitro inhibitory activity of this compound on human SGLT1 and SGLT2 transporters.

While classified as a selective SGLT2 inhibitor, this compound's selectivity of approximately 160-260 fold is less pronounced than that of other agents like empagliflozin (~2700-fold) or dapagliflozin (~1200-fold).[6][7][8] This "modest" SGLT1 inhibition is clinically relevant, particularly in the gastrointestinal tract where luminal drug concentrations can be high enough to engage the SGLT1 transporter.[2][3][9]

Experimental Protocols for Determining Inhibitor Potency

The quantitative data presented above are typically derived from in vitro cell-based assays. A common method is the radiolabeled substrate uptake inhibition assay.

Protocol: Radiolabeled Glucose Analogue Uptake Assay

This protocol outlines the general steps to determine the IC50 of an inhibitor like this compound.

  • Cell Line Preparation:

    • Utilize host cell lines that do not endogenously express SGLTs, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[10][11]

    • Stably transfect these cells with plasmids encoding the full-length human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) protein.

    • Culture the cells to confluence in appropriate multi-well plates.

  • Uptake Assay:

    • Wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit) to prepare for the assay. A parallel set of wells is washed with a sodium-free buffer (e.g., choline replacing sodium) to measure non-SGLT mediated uptake.

    • Prepare a series of dilutions of the test inhibitor (this compound) in the sodium-containing buffer.

    • Add the inhibitor solutions to the cells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding a buffer containing a fixed concentration of a radiolabeled, non-metabolizable glucose analogue, such as ¹⁴C-alpha-methylglucoside (¹⁴C-AMG), along with the corresponding concentration of the inhibitor.[10]

    • Allow the uptake to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

  • Termination and Measurement:

    • Terminate the transport by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabel.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the intracellular radioactivity of the cell lysates using a liquid scintillation counter. The counts (Disintegrations Per Minute, DPM) are proportional to the amount of substrate transported into the cells.[12]

  • Data Analysis:

    • Subtract the DPM from the sodium-free condition (non-specific uptake) from the DPM in the sodium-containing condition to determine the specific SGLT-mediated uptake.

    • Plot the percentage of inhibition (relative to a vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the SGLT-mediated glucose uptake.

Workflow for SGLT Inhibition Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_measure 3. Measurement cluster_analysis 4. Analysis A Culture hSGLT1 or hSGLT2 expressing cells in plates B Wash cells with Na+ buffer A->B C Pre-incubate with varying concentrations of this compound B->C D Add radiolabeled substrate (e.g., ¹⁴C-AMG) to start uptake C->D E Terminate uptake with ice-cold wash D->E F Lyse cells E->F G Measure intracellular radioactivity via scintillation F->G H Plot % Inhibition vs. [this compound] G->H I Calculate IC50 value via non-linear regression H->I

Figure 2: Experimental workflow for determining the IC50 of this compound.

Physiological Consequences and Signaling

The dual inhibition of SGLT2 and SGLT1 by this compound leads to distinct physiological outcomes originating from the kidney and the intestine.

  • SGLT2 Inhibition (Primary Effect): The potent inhibition of SGLT2 in the S1 and S2 segments of the renal proximal tubule is the primary mechanism for this compound's glucose-lowering effect.[7] It blocks the reabsorption of approximately 90% of the filtered glucose, leading to significant urinary glucose excretion (77-119 g/day ), which in turn lowers plasma glucose levels.[1][4]

  • SGLT1 Inhibition (Secondary Effect): Although systemic plasma concentrations of this compound are insufficient to substantially inhibit SGLT1 in tissues like the heart or kidney, oral administration results in high luminal concentrations in the gut.[2][3] This transiently inhibits intestinal SGLT1, delaying glucose absorption from the upper small intestine.[2] This delay allows more glucose to travel to the distal intestine, which is thought to stimulate L-cells to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[4][9]

Physiological Consequences of Dual SGLT Inhibition Cana This compound Administration SGLT2_Inhib Potent SGLT2 Inhibition (Ki ≈ 4.0 nM) Cana->SGLT2_Inhib Primary Target SGLT1_Inhib Moderate SGLT1 Inhibition (Ki ≈ 770.5 nM) Cana->SGLT1_Inhib Secondary Target Kidney Kidney (Proximal Tubule) SGLT2_Inhib->Kidney Intestine Small Intestine (Lumen) SGLT1_Inhib->Intestine Glucose_Reab ↓ Renal Glucose Reabsorption Kidney->Glucose_Reab UGE ↑ Urinary Glucose Excretion (Glucosuria) Glucose_Reab->UGE Blood_Glucose1 ↓ Blood Glucose UGE->Blood_Glucose1 Glucose_Absorb ↓ Intestinal Glucose Absorption Intestine->Glucose_Absorb GLP1 ↑ GLP-1 Secretion (from L-cells) Glucose_Absorb->GLP1 Blood_Glucose2 ↓ Blood Glucose (Incretin Effect) GLP1->Blood_Glucose2

References

Canagliflozin Pharmacodynamics in Rodent Models of Type 2 Diabetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, in various rodent models of type 2 diabetes (T2D). This compound is a cornerstone therapy in T2D management, and its preclinical evaluation in rodent models has been pivotal in elucidating its mechanism of action and therapeutic potential. This document synthesizes key findings on its effects on glycemic control, renal glucose handling, body weight, and beta-cell function, supported by detailed experimental protocols and quantitative data summaries.

Core Mechanism of Action: SGLT2 Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of SGLT2 in the proximal renal tubules.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By blocking this transporter, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1] This insulin-independent mechanism is a key advantage, as it is effective at various stages of T2D, regardless of beta-cell function or the degree of insulin resistance.[3]

cluster_0 Renal Proximal Tubule Lumen (Urine) cluster_1 Proximal Tubule Cell cluster_2 Bloodstream Glomerular Filtrate (Glucose) Glomerular Filtrate (Glucose) SGLT2 SGLT2 Glomerular Filtrate (Glucose)->SGLT2 Glucose Reabsorption Urinary Glucose Excretion Urinary Glucose Excretion Glomerular Filtrate (Glucose)->Urinary Glucose Excretion Increased Excretion Reabsorbed Glucose Reabsorbed Glucose SGLT2->Reabsorbed Glucose This compound This compound This compound->SGLT2 Inhibition

Caption: Primary mechanism of this compound action in the renal proximal tubule.

Pharmacodynamic Effects in Rodent Models

Glycemic Control

In various rodent models of T2D, including Zucker diabetic fatty (ZDF) rats and db/db mice, this compound has demonstrated robust dose-dependent effects on glycemic control.

  • Acute Effects: Single doses of this compound rapidly lower blood glucose concentrations in db/db mice.[4] A significant reduction in blood glucose levels was observed as early as one hour post-treatment, with the peak effect occurring at around six hours.[4]

  • Chronic Effects: Long-term administration (e.g., 4 weeks) in ZDF rats leads to significant reductions in non-fasting blood glucose and glycated hemoglobin (HbA1c) levels.[4][5] this compound treatment also improves glucose tolerance, as evidenced by reduced blood glucose levels during an oral glucose tolerance test (OGTT).[4]

Renal Glucose Handling

A key pharmacodynamic effect of this compound is the modulation of the renal threshold for glucose (RTG), which is the plasma glucose concentration above which glucose is excreted in the urine.

  • Lowering of RTG: In ZDF rats, this compound treatment (1 mg/kg) dramatically lowers the RTG from approximately 415 mg/dL to 94 mg/dL.[4][5][6]

  • Increased Urinary Glucose Excretion (UGE): By lowering the RTG, this compound promotes UGE at lower blood glucose concentrations.[4][5] This effect is directly proportional to the blood glucose level when it is above the new, lower RTG.[4]

Body Weight and Composition

This compound consistently leads to reductions in body weight or attenuation of weight gain in obese and diabetic rodent models.[4][5] This effect is attributed to the caloric loss resulting from increased UGE.[3] In addition to reducing overall body weight, studies have shown that this compound decreases epididymal fat and liver weight.[4][5]

Beta-Cell Function

Chronic hyperglycemia is known to impair pancreatic beta-cell function through a process termed "glucotoxicity." By reducing blood glucose levels, this compound indirectly improves beta-cell function. In ZDF rats treated for four weeks, this compound led to a four- to six-fold increase in the insulin/glucose ratio during an OGTT, indicating improved insulin secretion in response to a glucose challenge.[4]

Quantitative Data from Rodent Studies

The following tables summarize the key quantitative pharmacodynamic effects of this compound in various rodent models of type 2 diabetes.

Table 1: Effects of a Single Dose of this compound on Blood Glucose in db/db Mice

Treatment GroupDose (mg/kg)Blood Glucose at 1 hr (mg/dL)Blood Glucose at 6 hr (mg/dL)
Vehicle-479 ± 3.9479 ± 3.9
This compound1374 (22% reduction)208 ± 9.6
This compound10307 (36% reduction)118 ± 9.0
Data adapted from Liang Y, et al. (2012).[4]

Table 2: Effects of 4-Week this compound Treatment in ZDF Rats

Treatment GroupDose (mg/kg)Non-fasting Blood Glucose (mg/dL)HbA1c (%)Insulin/Glucose Ratio (during OGTT)
Vehicle-536 ± 2211.1 ± 0.30.04 ± 0.01
This compound3240 ± 317.4 ± 0.50.17 ± 0.04
Canagliflovin10179 ± 186.5 ± 0.30.25 ± 0.04
This compound30148 ± 126.1 ± 0.20.24 ± 0.04
Data adapted from Liang Y, et al. (2012).[4]

Table 3: Effect of this compound on Renal Threshold for Glucose (RTG) in ZDF Rats

Treatment GroupDose (mg/kg)RTG (mg/dL)
Vehicle-415 ± 12
This compound194 ± 10
Data adapted from Liang Y, et al. (2012).[4][5][6]

Experimental Protocols

Animal Models
  • Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and T2D. These rats develop hyperglycemia, hyperlipidemia, and progressive beta-cell failure.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a T2D-like phenotype.

  • TallyHO (TH) Mice: A polygenic model of early-onset T2D and obesity, which is considered analogous to adolescent-onset T2D in humans.[7]

Drug Administration

This compound is typically administered orally via gavage or mixed with food.[7][8] Doses in rodent studies have ranged from 1 mg/kg to 30 mg/kg per day, depending on the model and the duration of the study.[4][8]

Key Experimental Procedures
  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose is administered orally. Blood samples are collected at various time points to measure glucose and insulin levels. This test assesses the animal's ability to handle a glucose load and provides insights into insulin sensitivity and secretion.

  • Graded Glucose Infusion (GGI): This technique is used to determine the RTG. Glucose is infused intravenously at a progressively increasing rate to raise blood glucose levels. Urine and blood samples are collected frequently to measure glucose concentrations, allowing for the calculation of the RTG.[4][6]

  • HbA1c Measurement: Blood samples are collected to measure glycated hemoglobin, which reflects average blood glucose control over the preceding weeks.

  • Urine and Plasma Analysis: 24-hour urine collections are often performed using metabolic cages to measure urinary glucose excretion and other parameters.[7] Blood samples are analyzed for glucose, insulin, and other relevant biomarkers.

cluster_workflow Typical Experimental Workflow for Chronic Study A Animal Model Selection (e.g., ZDF rats, db/db mice) B Acclimatization and Baseline Measurements (Blood Glucose, Body Weight, HbA1c) A->B C Randomization into Treatment Groups (Vehicle vs. This compound Doses) B->C D Chronic Dosing Period (e.g., 4 weeks, daily oral gavage) C->D E Interim and Final Measurements (Blood Glucose, Body Weight) D->E F Terminal Procedures (e.g., OGTT, GGI) E->F G Tissue Collection and Analysis (Blood, Urine, Pancreas, Kidney) F->G H Data Analysis and Interpretation G->H

Caption: A generalized experimental workflow for evaluating this compound in rodent models.

Downstream Effects and Signaling Pathways

The primary effect of this compound on SGLT2 initiates a cascade of downstream physiological changes that contribute to its overall therapeutic benefit.

cluster_pathway Downstream Pharmacodynamic Effects of this compound A This compound B SGLT2 Inhibition A->B C Increased Urinary Glucose Excretion B->C D Lowered Blood Glucose C->D E Caloric Loss C->E F Reduced Glucotoxicity D->F G Body Weight Reduction E->G H Improved Beta-Cell Function F->H I Improved Insulin Sensitivity F->I

Caption: Logical relationships of this compound's downstream pharmacodynamic effects.

Renoprotective Effects

Beyond glycemic control, this compound has demonstrated renoprotective effects in rodent models of diabetic nephropathy. In streptozotocin-nicotinamide induced diabetic rats, this compound treatment led to dose-related reductions in albuminuria and other markers of renal dysfunction.[9] These benefits are associated with a reduction in markers of inflammation, oxidative stress, and apoptosis in the kidney.[9] Histopathological examination revealed that this compound attenuated kidney lesions, including glomerular fibrosis and glomerulosclerosis.[9]

Conclusion

Preclinical studies in rodent models of type 2 diabetes have been instrumental in characterizing the pharmacodynamic profile of this compound. These studies have consistently demonstrated that by inhibiting renal SGLT2, this compound effectively lowers the renal threshold for glucose, increases urinary glucose excretion, and consequently improves glycemic control. Furthermore, this compound has been shown to reduce body weight, improve beta-cell function, and exert renoprotective effects. The data generated from these rodent models have provided a strong foundation for the successful clinical development and widespread use of this compound in the management of type 2 diabetes.

References

Core Off-Target Mechanisms of Canagliflozin in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the off-target effects of canagliflozin reveals a complex and multifaceted mechanism of action within the cardiovascular system, extending beyond its primary role as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This guide provides a technical overview of these effects for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

This compound's cardiovascular benefits appear to be mediated by a constellation of off-target effects, including the activation of AMP-activated protein kinase (AMPK), modulation of mitochondrial function, inhibition of the sodium-hydrogen exchanger (NHE), and suppression of inflammatory and oxidative stress pathways.

AMP-Activated Protein Kinase (AMPK) Activation

This compound has been shown to activate AMPK, a crucial regulator of cellular energy homeostasis with established cardioprotective roles.[1] This activation is not a direct effect but is understood to be a consequence of the inhibition of mitochondrial Complex I, which leads to an increased cellular AMP/ADP to ATP ratio.[2][3]

Quantitative Data on AMPK Activation by this compound

ParameterCell TypeThis compound ConcentrationEffectReference
AMPK Phosphorylation (Thr172)HEK-293 cells1-30 µMDose-dependent increase[2]
ACC Phosphorylation (Ser79)HEK-293 cells1-30 µMDose-dependent increase[2]
AMPK ActivationMouse Embryonic Fibroblasts (MEFs)> 1 µMActivation observed[2][4]
AMPK Phosphorylation (Thr172)Human Atrial Myocardium10 µMIncreased phosphorylation[5][6]
ACC Phosphorylation (Ser79)Human Atrial Myocardium10 µMIncreased phosphorylation[5][6]

Experimental Protocol: Western Blotting for AMPK and ACC Phosphorylation

A common method to quantify the activation of AMPK is to measure the phosphorylation of AMPK at Threonine 172 (p-AMPK) and its downstream target, acetyl-CoA carboxylase (ACC) at Serine 79 (p-ACC), via Western blotting.[2][7][8]

  • Sample Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7] Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, denatured by heating at 95°C for 5 minutes, and then separated on an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).[7]

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC, diluted in blocking buffer.[9]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[7] The band intensities are quantified using densitometry software.

Signaling Pathway: this compound-Induced AMPK Activation

Canagliflozin_AMPK_Pathway This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI Inhibition AMP_ATP_Ratio Increased AMP/ATP Ratio MitoComplexI->AMP_ATP_Ratio AMPK AMPK Activation (p-AMPK Thr172) AMP_ATP_Ratio->AMPK Cardioprotection Cardioprotective Effects AMPK->Cardioprotection

This compound activates AMPK via mitochondrial complex I inhibition.
Modulation of Mitochondrial Function

This compound directly impacts mitochondrial respiration, primarily through the inhibition of Complex I of the electron transport chain.[10][11] This effect is central to its AMPK-activating properties and also contributes to a reduction in mitochondrial reactive oxygen species (ROS) production.[12]

Quantitative Data on Mitochondrial Effects of this compound

ParameterCell/Tissue TypeThis compound ConcentrationEffectReference
Mitochondrial Complex I InhibitionProstate and Lung Cancer CellsClinically achievable concentrationsInhibition of respiration[10][11]
IC50 for Mitochondrial RespirationHUVECs9 µMInhibition[13]
Basal RespirationHigh-glucose treated H9C2 cells20 µMImproved[14]
ATP ProductionHigh-glucose treated H9C2 cells20 µMImproved[14]
Mitochondrial ROSHigh-glucose treated H9C2 cells20 µMReduced[14]

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[15][16][17]

  • Cell Seeding: Cardiomyocytes or other relevant cell types are seeded in a Seahorse XF96 cell culture microplate and allowed to adhere.

  • Drug Treatment: Cells are treated with this compound at various concentrations for a specified duration.

  • Assay Preparation: One hour before the assay, the cell culture medium is replaced with Seahorse XF DMEM medium supplemented with substrates like glucose, pyruvate, and glutamine.[15]

  • Seahorse XF Mito Stress Test: The microplate is placed in the Seahorse XF Analyzer. The assay involves the sequential injection of mitochondrial stressors to measure key parameters of mitochondrial function:

    • Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.[15]

  • Data Analysis: The OCR data is used to calculate parameters such as basal respiration, maximal respiration, ATP production, and spare respiratory capacity.[15]

Experimental Workflow: Seahorse Mito Stress Test

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis SeedCells Seed Cells in XF Microplate TreatCana Treat with This compound SeedCells->TreatCana AssayMedium Change to Assay Medium TreatCana->AssayMedium Baseline Measure Baseline OCR AssayMedium->Baseline Oligo Inject Oligomycin Baseline->Oligo FCCP Inject FCCP Oligo->FCCP Rot_Ant Inject Rotenone/Antimycin A FCCP->Rot_Ant CalcParams Calculate: - Basal Respiration - ATP Production - Maximal Respiration Rot_Ant->CalcParams

Workflow for assessing mitochondrial function with a Seahorse Analyzer.
Inhibition of Sodium-Hydrogen Exchanger (NHE)

Evidence suggests that this compound can inhibit the cardiac Na+/H+ exchanger 1 (NHE-1).[18] This inhibition leads to a reduction in intracellular sodium, which in turn decreases intracellular calcium via the Na+/Ca2+ exchanger, a mechanism thought to be cardioprotective, particularly in the context of ischemia-reperfusion injury.

Experimental Protocol: Measurement of NHE-1 Activity

NHE-1 activity in cardiomyocytes can be measured using pH-sensitive fluorescent dyes like BCECF or cSNARF1.[19][20]

  • Cell Loading: Isolated cardiomyocytes are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Acidification: Intracellular pH (pHi) is lowered by inducing an acid load, for example, using the ammonium prepulse technique.

  • Monitoring pHi Recovery: The recovery of pHi back to baseline is monitored using fluorescence microscopy. This recovery is largely mediated by NHE-1 activity.

  • Treatment: The experiment is repeated in the presence of this compound to determine its effect on the rate of pHi recovery.

  • Calculation of H+ Flux: The rate of pHi change is converted to H+ flux by considering the intracellular buffering capacity of the cells.[19]

Reduction of Oxidative Stress and Inflammation

This compound exhibits antioxidant and anti-inflammatory properties in the myocardium. It has been shown to suppress the activity of NADPH oxidase, a major source of superoxide in the heart, and to downregulate inflammatory pathways like the NLRP3 inflammasome.[5][12][21]

Quantitative Data on Antioxidant Effects of this compound

ParameterTissue/Cell TypeThis compound ConcentrationEffectReference
NADPH-stimulated Superoxide ProductionHuman Atrial Myocardium3, 10, 100 µMDose-dependent reduction[5]
Rac1 ActivationHuman Atrial Myocardium10 µMInhibition[5][6]
p47phox TranslocationHuman Atrial Myocardium10 µMInhibition[5][6]

Experimental Protocol: NADPH Oxidase Activity Assay

NADPH oxidase activity can be quantified using the lucigenin-enhanced chemiluminescence assay.[1][22][23]

  • Homogenate Preparation: Heart tissue is homogenized in a buffer and subjected to differential centrifugation to obtain a membrane-enriched fraction.[1]

  • Chemiluminescence Measurement: The protein homogenate is added to an assay buffer containing lucigenin (5 µM). The reaction is initiated by adding NADPH (100-200 µM).[1][22]

  • Detection: The light emission (chemiluminescence) resulting from the reaction of lucigenin with superoxide is measured over time using a luminometer. The results are expressed as relative light units per milligram of protein.[22]

Signaling Pathway: this compound's Effect on Redox Signaling

Canagliflozin_Redox_Pathway This compound This compound AMPK_SGLT1 SGLT1/AMPK Signaling This compound->AMPK_SGLT1 Rac1 Rac1 Activation AMPK_SGLT1->Rac1 Inhibition NADPH_Oxidase NADPH Oxidase Activity Rac1->NADPH_Oxidase Anti_Inflammatory Anti-inflammatory & Anti-apoptotic Effects Superoxide Superoxide (O2-) Production NADPH_Oxidase->Superoxide Superoxide->Anti_Inflammatory Reduction leads to

This compound suppresses NADPH oxidase activity via AMPK/Rac1 signaling.

Conclusion

The off-target effects of this compound in the cardiovascular system are extensive and interconnected. Its ability to inhibit mitochondrial Complex I initiates a cascade of events, including AMPK activation, which in turn influences a wide range of cellular processes from energy metabolism to redox signaling. Concurrently, its effects on ion homeostasis through NHE-1 inhibition and its direct anti-inflammatory and antioxidant actions contribute to its overall cardioprotective profile. Understanding these SGLT2-independent mechanisms is crucial for the continued development and application of this class of drugs in cardiovascular medicine. Further research is warranted to fully elucidate the clinical relevance and interplay of these off-target effects.

References

Canagliflozin's Impact on Mitochondrial Function and Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily prescribed for the management of type 2 diabetes mellitus. Beyond its glucose-lowering effects, a substantial body of evidence reveals that this compound exerts significant off-target effects on mitochondrial function and biogenesis. These effects are largely independent of SGLT2 inhibition and are observed at clinically relevant concentrations.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and key experimental protocols used to elucidate this compound's impact on mitochondria. The primary mechanisms involve the direct inhibition of mitochondrial complex I of the electron transport chain, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] This activation subsequently promotes mitochondrial biogenesis and enhances cellular energy homeostasis through the SIRT1/PGC-1α axis.[4][5][6]

Impact on Mitochondrial Function

This compound directly interacts with the mitochondrial respiratory chain, leading to a cascade of events that alter cellular bioenergetics, oxidative stress, and ion homeostasis.

Inhibition of Mitochondrial Respiratory Complex I

The most well-documented direct mitochondrial effect of this compound is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][3][7] This action is not a class effect for all SGLT2 inhibitors; other gliflozins like dapagliflozin and empagliflozin show little to no significant inhibition of complex I at comparable concentrations.[1][8][9]

The inhibition of complex I by this compound disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and oxygen consumption.[3][10] This impairment in the ETC results in reduced ATP synthesis and an increase in the cellular AMP/ATP and ADP/ATP ratios.[1][2] This shift in the cellular energy state is a critical trigger for the activation of the energy-sensing kinase, AMPK.[1][11] Furthermore, this compound has been shown to inhibit mitochondrial glutamate dehydrogenase (GDH) in human renal tubular cells, which can impair the replenishment of tricarboxylic acid (TCA) cycle metabolites via glutamine, a process known as anaplerosis.[7][8][12]

Modulation of Oxidative Stress

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[13] By modulating mitochondrial activity, this compound has demonstrated complex effects on oxidative stress. In some contexts, particularly under high-glucose conditions, this compound attenuates mitochondrial ROS production.[14][15] This protective effect is linked to the restoration of mitochondrial membrane potential and the enhancement of antioxidant enzyme activities, such as superoxide dismutase (SOD) and catalase (CAT).[15][16] In diabetic models, this compound treatment has been shown to relieve oxidative stress and improve cardiac mitochondrial homeostasis.[13][17]

Effects on Mitochondrial Dynamics

Mitochondrial dynamics, the balance between mitochondrial fusion and fission, are crucial for maintaining a healthy mitochondrial network. Recent studies indicate that this compound can modulate these processes. In adipose tissue of db/db mice, this compound was found to increase the expression of mitochondrial fusion-related factors while reducing the levels of fission markers, promoting a healthier, more interconnected mitochondrial phenotype.[18] This shift towards fusion is associated with the browning of visceral adipose tissue and enhanced thermogenesis.[18]

Impact on Mitochondrial Biogenesis

This compound promotes the generation of new mitochondria, a process known as mitochondrial biogenesis, primarily through the activation of the AMPK-Sirt1-PGC-1α signaling pathway.[4][6] This is a key compensatory mechanism that enhances the cell's capacity for energy production in response to the initial inhibition of mitochondrial respiration.

AMPK Activation

As previously mentioned, this compound's inhibition of complex I leads to an increased AMP/ATP ratio, which is a potent allosteric activator of AMPK.[1][2] This activation occurs at this compound concentrations measured in the plasma of patients during clinical trials.[1] Activated AMPK acts as a master regulator of cellular metabolism, initiating signaling cascades that promote energy production and inhibit anabolic processes like lipid synthesis.[1][11]

The SIRT1/PGC-1α Axis

Once activated, AMPK can increase the cellular levels of NAD+, which in turn activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[4][19] SIRT1 subsequently deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[4][5] PGC-1α is the master regulator of mitochondrial biogenesis.[4] Activated PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM).[4] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.[4][20] Studies have shown that this compound treatment significantly increases the expression of PGC-1α and its downstream targets, including NRF-1 and TFAM.[4]

Canagliflozin_Signaling_Pathway

Caption: this compound's core mitochondrial signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound's mitochondrial effects.

Table 1: Inhibition of Mitochondrial Function

Parameter Model System This compound Conc. Observed Effect Reference
Complex I Respiration Permeabilized PC3 Cells ~20-30 µM (IC50) Inhibition of Oxygen Consumption [3]
Oxygen Consumption Rate (OCR) HUVECs 100 µM ~60% decrease [9]
Oxygen Consumption Rate (OCR) C2C12 Myotubes 100 µM ~60% decrease [21]
Cellular ATP Levels Prostate Cancer Cells 30 µM Significant reduction [3]

| Mitochondrial ROS | Human Cardiac Fibroblasts | 100 nM | Attenuated high-glucose induced production |[14] |

Table 2: Induction of Mitochondrial Biogenesis & Signaling

Gene/Protein Model System This compound Conc. Observed Effect (mRNA/Protein Level) Reference
p-AMPK Mouse Liver (in vivo) 100 mg/kg Activation [1]
p-AMPK White Adipose Tissue (in vivo) 8 weeks treatment Upregulation [4]
SIRT1 White Adipose Tissue (in vivo) 8 weeks treatment Increased expression [4]
PGC-1α Primary Subcutaneous Adipocytes 10 µM Significantly increased expression [4]
PGC-1β Primary Subcutaneous Adipocytes 10 µM Significantly increased expression [4]
NRF-1 Primary Subcutaneous Adipocytes 10 µM Significantly increased expression [4]
TFAM Primary Subcutaneous Adipocytes 10 µM Significantly increased expression [4]

| mtDNA Content | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased |[4][22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess this compound's effects on mitochondria.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is based on the use of a Seahorse XFp/XFe Analyzer to measure mitochondrial respiration in real-time.

  • Cell Seeding: Plate cells (e.g., C2C12 myotubes, HUVECs, or primary adipocytes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle control for a specified duration (e.g., 24-48 hours) in a CO2 incubator.

  • Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.

  • Mitochondrial Stress Test: Load the calibrated sensor cartridge with compounds that modulate mitochondrial function, typically including:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (a protonophore that uncouples respiration)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the compounds and measure OCR at multiple time points.

  • Data Analysis: Normalize OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Seahorse_Workflow A 1. Seed Cells in XF Microplate B 2. Treat with this compound or Vehicle Control A->B C 3. Prepare Assay Medium & Calibrate Sensor Cartridge B->C D 4. Load Stress Test Compounds (Oligomycin, FCCP, Rot/AA) C->D E 5. Run Assay in Seahorse XF Analyzer D->E F 6. Acquire OCR Data (Basal, ATP-linked, Max) E->F G 7. Normalize and Analyze Data F->G

Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.

Western Blotting for Signaling Proteins

This protocol is used to quantify the expression levels of key proteins in the mitochondrial biogenesis pathway (e.g., p-AMPK, PGC-1α, TFAM).

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-AMPK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin or β-tubulin).[13]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of genes involved in mitochondrial biogenesis.

  • RNA Extraction: Following this compound treatment, extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., Ppargc1a, Nrf1, Tfam), and a SYBR Green or TaqMan-based qPCR master mix.

  • Thermocycling: Run the reaction on a real-time PCR machine with an appropriate cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., Actb or Gapdh).[4]

Conclusion and Future Directions

This compound uniquely impacts mitochondrial function and biogenesis through mechanisms independent of its SGLT2 inhibitory action. The primary initiating event is the inhibition of mitochondrial complex I, which triggers a robust, compensatory activation of the AMPK-Sirt1-PGC-1α signaling pathway, ultimately promoting the creation of new mitochondria.[1][4][6] This dual action—a mild, acute inhibition of respiration followed by a chronic enhancement of mitochondrial capacity—may underlie some of this compound's observed cardiovascular and renal protective benefits.

Future research should focus on further delineating the long-term consequences of complex I inhibition in different tissues and patient populations. Investigating the interplay between this compound's effects on mitochondrial dynamics, mitophagy, and biogenesis will provide a more complete picture of its role in maintaining mitochondrial homeostasis.[18][20] Understanding these off-target effects is critical for drug development professionals seeking to leverage these mechanisms for therapeutic benefit in a range of metabolic and cardiovascular diseases.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular and renal benefits in clinical trials, extending beyond its primary glucose-lowering effect. A growing body of evidence indicates that these pleiotropic effects are substantially driven by the drug's potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-inflammatory actions, supported by quantitative data from in vitro, in vivo, and clinical studies. Key pathways modulated by this compound include the activation of AMP-activated protein kinase (AMPK), inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade, suppression of the NLRP3 inflammasome, and promotion of autophagy. This document details the experimental protocols used to elucidate these effects and presents key data in structured tables for comparative analysis. Visualizations of core signaling pathways and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling hubs that govern the inflammatory response. These mechanisms are often independent of its SGLT2 inhibition and hypoglycemic action.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a critical energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. Beyond metabolism, AMPK activation has potent anti-inflammatory consequences. This compound has been shown to activate AMPK in various cell types, including immune cells, cardiomyocytes, and endothelial cells.[1][2][3][4] This activation is a central node from which other anti-inflammatory effects diverge, such as the inhibition of the NF-κB pathway and the induction of autophagy.[4][5]

CAN This compound AMPK AMPK Activation CAN->AMPK NFKB NF-κB Signaling AMPK->NFKB Inhibits AUTOPHAGY Autophagy AMPK->AUTOPHAGY Promotes INFLAMMATION Inflammation NFKB->INFLAMMATION cluster_0 This compound's Points of Inhibition CAN This compound CAN->INHIBIT_NFKB CAN->INHIBIT_NLRP3 NFKB NF-κB Activation NLRP3_ass NLRP3 Inflammasome Assembly LPS Signal 1 (e.g., LPS) LPS->NFKB ATP Signal 2 (e.g., ATP) ATP->NLRP3_ass NLRP3_exp ↑ NLRP3, pro-IL-1β Gene Transcription NFKB->NLRP3_exp NLRP3_exp->NLRP3_ass Priming CASP1 Caspase-1 Activation NLRP3_ass->CASP1 IL1B Mature IL-1β / IL-18 (Secretion) CASP1->IL1B Cleavage cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A1 Culture Macrophages (e.g., J774A.1) A2 Pre-treat: This compound vs. Vehicle A1->A2 A3 Prime: LPS (Signal 1) A2->A3 A4 Activate: ATP (Signal 2) A3->A4 A5 Collect Supernatant & Cell Lysate A4->A5 A6 Analyze: ELISA, Western Blot A5->A6 B1 Administer Drug Daily: This compound vs. Vehicle B2 Induce Sepsis: LPS Injection (i.p.) B1->B2 B3 Wait 4-6 Hours B2->B3 B4 Collect Plasma & Tissues B3->B4 B5 Analyze: ELISA, Western Blot, qPCR B4->B5

References

Canagliflozin's Ripple Effect: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream signaling pathways affected by canagliflozin, extending beyond its well-established role as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Emerging research reveals that this compound orchestrates a complex network of cellular responses, primarily through the activation of AMP-activated protein kinase (AMPK) and modulation of mitochondrial function. These SGLT2-independent actions contribute to its observed cardiovascular and renal protective benefits. This whitepaper provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism: Mitochondrial Complex I Inhibition and AMPK Activation

A pivotal discovery in understanding this compound's broader effects is its ability to inhibit mitochondrial respiratory chain Complex I.[1][2][3][4] This action leads to a decrease in cellular ATP production and a subsequent increase in the AMP/ATP and ADP/ATP ratios.[1][3][5] This shift in cellular energy status is a primary trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][3][5] Unlike other SGLT2 inhibitors such as dapagliflozin and empagliflozin, this compound demonstrates a more potent activation of AMPK, an effect also observed with phloretin, the aglycone of phlorizin.[1][3][5]

The activation of AMPK by this compound has been observed in various cell types, including HEK-293 cells, primary mouse hepatocytes, and in vivo in mouse liver.[1][3][5] This activation is crucial for many of this compound's downstream effects, including the inhibition of lipid synthesis and the promotion of mitochondrial biogenesis.[1][3][6][7]

This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I Inhibits ATP_Production ATP Production ↓ Mitochondrial_Complex_I->ATP_Production AMP_ATP_Ratio AMP/ATP Ratio ↑ ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Downstream_Effects Downstream Metabolic Effects AMPK->Downstream_Effects This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits AMPK AMPK SGLT1->AMPK Activates Rac1 Rac1 AMPK->Rac1 Inhibits BH4 BH4 Bioavailability ↑ AMPK->BH4 NADPH_Oxidase NADPH Oxidase Rac1->NADPH_Oxidase Activates Superoxide Superoxide (O2-) ↓ NADPH_Oxidase->Superoxide Cardioprotection Cardioprotection Superoxide->Cardioprotection NOS_Coupling NOS Coupling ↑ NOS_Coupling->Cardioprotection BH4->NOS_Coupling Start Cell Treatment (this compound) Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Canagliflozin's Influence on Gut Microbiota in Preclinical Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Preclinical Evidence, Methodologies, and Mechanistic Insights

The sodium-glucose cotransporter 2 (SGLT2) inhibitor, canagliflozin, has demonstrated significant therapeutic benefits in type 2 diabetes, extending to cardiovascular and renal protection.[1] Emerging preclinical evidence suggests that its mechanism of action may transcend glycemic control, involving modulation of the gut microbiota. This technical guide synthesizes the current understanding of this compound's effects on the gut microbiome composition in preclinical models, providing researchers, scientists, and drug development professionals with a detailed overview of experimental protocols, quantitative data, and proposed signaling pathways.

Experimental Protocols in Preclinical Assessment

The investigation of this compound's impact on the gut microbiota has been conducted across various preclinical models, primarily employing mice and rats with induced metabolic or renal dysfunction. The following table summarizes the key parameters of these experimental designs.

ParameterDescription
Animal Models - High-Fat Diet (HFD)-Induced Diabetic Mice: C57BL/6J mice are commonly used. A high-fat diet (e.g., D12492, Research Diets Inc.) is administered for an extended period (e.g., 24 weeks) to induce obesity and insulin resistance.[2][3] - Chronic Kidney Disease (CKD) Models: 5/6th nephrectomized (Nx) rats are utilized to simulate chronic kidney disease and the associated accumulation of uremic toxins.[4]
Drug Administration - Dosage: this compound is typically administered at doses ranging from 10 mg/kg to 50 mg/kg of body weight.[2][5] - Route: Oral gavage is the standard method of administration to ensure precise dosing.[2][6] - Duration: Treatment periods in these studies vary, ranging from 2 to 8 weeks.[5][6]
Microbiota Analysis - Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period.[6] - DNA Extraction: Bacterial genomic DNA is extracted from fecal samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit).[1] - Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced on platforms such as Illumina MiSeq to determine the bacterial composition.[7]
Metabolite Analysis - Short-Chain Fatty Acids (SCFAs): Cecal contents are analyzed for SCFA concentrations (e.g., acetate, propionate, butyrate) using gas chromatography-mass spectrometry (GC-MS).[5] - Uremic Toxins: Plasma levels of gut-derived uremic toxins, such as p-cresyl sulfate and indoxyl sulfate, are quantified.[5]

Below is a graphical representation of a typical experimental workflow for these preclinical studies.

G cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation acclimatization Acclimatization diet_induction High-Fat Diet or Surgical Induction acclimatization->diet_induction randomization Randomization into Groups diet_induction->randomization treatment This compound Administration (Oral Gavage) randomization->treatment fecal_collection Fecal Sample Collection treatment->fecal_collection dna_extraction DNA Extraction fecal_collection->dna_extraction metabolomics Metabolite Analysis (SCFAs, Uremic Toxins) fecal_collection->metabolomics sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics statistical_analysis Statistical Analysis metabolomics->statistical_analysis bioinformatics->statistical_analysis correlation Correlation with Host Phenotype statistical_analysis->correlation

Typical experimental workflow for preclinical studies.

Quantitative Effects of this compound on Gut Microbiota Composition

This compound treatment has been shown to induce significant shifts in the gut microbial community structure in preclinical models. The data consistently point towards a reversal of dysbiosis associated with metabolic and renal diseases.

Alterations in Bacterial Phyla and the Firmicutes/Bacteroidetes Ratio

A key indicator of gut microbiota health is the ratio of the phyla Firmicutes to Bacteroidetes (F/B ratio). In HFD-induced diabetic mice, this ratio is typically elevated. This compound treatment has been observed to reduce the F/B ratio.[2][8] Specifically, it leads to a higher abundance of Bacteroidetes and a lower abundance of Firmicutes. Additionally, a notable decrease in the abundance of Proteobacteria, a phylum often associated with inflammation, has been reported.[2]

Taxonomic LevelEffect of this compoundPreclinical Model
Phylum
FirmicutesDecreaseHFD-induced diabetic mice
BacteroidetesIncreaseHFD-induced diabetic mice
ProteobacteriaDecreaseHFD-induced diabetic mice
ActinobacteriaIncreaseHFD-induced diabetic mice
DeferribacteresDecreaseHFD-induced diabetic mice
Ratio
Firmicutes/BacteroidetesDecreaseHFD-induced diabetic mice
Changes in Bacterial Genera

At the genus level, this compound promotes the growth of beneficial bacteria, including those known to produce short-chain fatty acids (SCFAs), while reducing the abundance of potentially pathogenic genera.

GenusEffect of this compoundPreclinical ModelPotential Significance
AlistipesIncreaseHFD-induced diabetic miceSCFA production, reduced inflammation
OlsenellaIncreaseHFD-induced diabetic mice
AlloprevotellaIncreaseHFD-induced diabetic miceSCFA production
BacteroidesIncreaseHFD-induced diabetic miceSCFA production
MuribaculumIncreaseType 2 diabetic mice
Ruminococcaceae_UCG_014IncreaseType 2 diabetic mice
Lachnospiraceae-UCG-001IncreaseType 2 diabetic mice
LactobacillusIncreaseCKD ratsMaintenance of gut barrier integrity
MucispirillumDecreaseHFD-induced diabetic miceAssociated with gut inflammation
HelicobacterDecreaseHFD-induced diabetic micePotentially pathogenic

Proposed Signaling Pathways and Mechanisms of Action

The observed changes in the gut microbiota composition are thought to be driven by this compound's inhibitory action on both SGLT2 in the kidneys and, to some extent, SGLT1 in the intestine.[5] The inhibition of intestinal SGLT1 is a key proposed mechanism, as it leads to an increased concentration of glucose in the distal gut. This unabsorbed glucose becomes a substrate for microbial fermentation.

This process is hypothesized to:

  • Promote the growth of saccharolytic bacteria: The increased availability of glucose favors the proliferation of bacteria that can ferment carbohydrates.

  • Increase Short-Chain Fatty Acid (SCFA) Production: Fermentation of glucose by these bacteria leads to an increased production of SCFAs, such as butyrate, propionate, and acetate.[5] SCFAs are known to have multiple beneficial effects on the host, including serving as an energy source for colonocytes, improving gut barrier function, and modulating the immune system.[4]

  • Modulate Gut Hormones: SCFAs can stimulate intestinal L-cells to release glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[4][6]

  • Reduce Uremic Toxin Production: In the context of chronic kidney disease, this compound has been shown to reduce plasma levels of gut-derived uremic toxins like p-cresyl sulfate and indoxyl sulfate.[5] This is likely due to the shift in microbial metabolism away from protein fermentation (which produces these toxins) towards carbohydrate fermentation.

The following diagram illustrates the proposed signaling pathway.

G cluster_0 Intestinal Lumen cluster_1 Gut Microbiota cluster_2 Host Effects This compound This compound sglt1 Intestinal SGLT1 This compound->sglt1 Inhibits glucose_absorption Decreased Glucose Absorption sglt1->glucose_absorption colonic_glucose Increased Colonic Glucose glucose_absorption->colonic_glucose microbiota_shift Shift in Microbiota Composition colonic_glucose->microbiota_shift scfa_production Increased SCFA Production microbiota_shift->scfa_production uremic_toxins Decreased Uremic Toxins microbiota_shift->uremic_toxins glp1_secretion Increased GLP-1 Secretion scfa_production->glp1_secretion gut_barrier Improved Gut Barrier Function scfa_production->gut_barrier inflammation Reduced Inflammation scfa_production->inflammation

Proposed mechanism of this compound's effect on the gut.

Conclusion

Preclinical studies consistently demonstrate that this compound modulates the gut microbiota composition in animal models of metabolic and renal disease. These changes, characterized by a reduction in the Firmicutes/Bacteroidetes ratio and an enrichment of beneficial, SCFA-producing bacteria, are associated with improved host metabolic parameters, reduced inflammation, and decreased levels of uremic toxins. The proposed mechanism centers on the inhibition of intestinal SGLT1, leading to increased colonic glucose availability and subsequent fermentation by the gut microbiota. These findings highlight a novel dimension to the therapeutic profile of this compound and warrant further investigation to fully elucidate the clinical implications of these host-microbe interactions in humans.

References

Methodological & Application

Canagliflozin's Impact on Endothelial Cells: Application Notes and In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated cardiovascular benefits in clinical trials, sparking interest in its direct effects on the vasculature independent of its glucose-lowering action.[1] In vitro studies have revealed that this compound exerts pleiotropic effects on endothelial cells (ECs), the key regulators of vascular function and health. These effects include the inhibition of EC proliferation, migration, and tube formation, as well as anti-inflammatory and antioxidant properties.[1][2][3] Notably, some of these actions appear to be specific to this compound and are not observed with other SGLT2 inhibitors.[2][3]

This document provides detailed protocols for a panel of in vitro assays to investigate the effects of this compound on endothelial cells. These assays are crucial for elucidating the mechanisms underlying this compound's vascular effects and for the development of novel therapeutic strategies targeting endothelial dysfunction. The described protocols cover key aspects of endothelial cell function, including proliferation, angiogenesis, migration, cell cycle progression, oxidative stress, and inflammation.

Key Signaling Pathways and Experimental Workflow

The effects of this compound on endothelial cells are mediated through multiple signaling pathways. Understanding these pathways is essential for interpreting experimental results. This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism.[4] This activation can lead to downstream effects on cell growth and inflammation. Additionally, this compound can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[5][6] The interplay of these pathways contributes to the overall vascular effects of the drug.

Canagliflozin_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_HO1 HO-1 Pathway cluster_Proliferation Cell Proliferation Pathway This compound This compound AMPK AMPK Activation This compound->AMPK HO1 HO-1 Induction This compound->HO1 CyclinA Cyclin A Inhibition This compound->CyclinA p38_MAPK p38 MAPK AMPK->p38_MAPK HSP27 HSP27 p38_MAPK->HSP27 Endothelial_Barrier Endothelial Barrier Stabilization HSP27->Endothelial_Barrier Bilirubin Bilirubin HO1->Bilirubin Anti_Inflammation Anti-inflammatory Effects Bilirubin->Anti_Inflammation CellCycleArrest Cell Cycle Arrest (G0/G1) CyclinA->CellCycleArrest Proliferation_Inhibition Inhibition of Proliferation CellCycleArrest->Proliferation_Inhibition

Caption: Signaling pathways affected by this compound in endothelial cells.

A typical experimental workflow to assess the in vitro effects of this compound on endothelial cells would involve a series of assays to measure different aspects of cell function.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Assays Start Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with this compound (Dose-response and Time-course) Start->Treatment Proliferation Cell Proliferation (MTT Assay) Treatment->Proliferation Tube_Formation Tube Formation (Matrigel Assay) Treatment->Tube_Formation Migration Cell Migration (Scratch Assay) Treatment->Migration Adhesion Monocyte Adhesion Assay Treatment->Adhesion Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle ROS Oxidative Stress (DCFH-DA Assay) Treatment->ROS Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Tube_Formation->Data_Analysis Migration->Data_Analysis Adhesion->Data_Analysis Cell_Cycle->Data_Analysis ROS->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro endothelial cell assays.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Endothelial Cell Proliferation

This compound (µM)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
1055.7 ± 6.1[2][3]
5030.2 ± 3.9[2]

Table 2: Effect of this compound on Endothelial Tube Formation

This compound (µM)Total Tube Length (% of Control)Number of Branch Points (% of Control)
0 (Vehicle)100 ± 8.5100 ± 7.9
1075.1 ± 6.368.4 ± 5.5
2048.9 ± 5.1[3]42.6 ± 4.7[2][3]
5035.2 ± 4.2[2]28.1 ± 3.9

Table 3: Effect of this compound on Endothelial Cell Migration

This compound (µM)Wound Closure (%)
0 (Vehicle)85.4 ± 7.2
1070.1 ± 6.5
5065.3 ± 5.9

Table 4: Effect of this compound on Cell Cycle Distribution

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)60.3 ± 3.125.8 ± 2.513.9 ± 1.8
1075.2 ± 4.015.1 ± 2.19.7 ± 1.5
5082.1 ± 3.710.3 ± 1.97.6 ± 1.3

Table 5: Effect of this compound on Oxidative Stress and Inflammation

TreatmentIntracellular ROS (Fold Change)Monocyte Adhesion (% of Control)
Control1.00100 ± 9.1
Pro-inflammatory Stimulus3.52 ± 0.41250 ± 15.3
Pro-inflammatory Stimulus + this compound (10 µM)1.89 ± 0.25155 ± 12.8

Experimental Protocols

Endothelial Cell Culture

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture flasks and plates

Protocol:

  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

  • For experiments, seed cells into appropriate plates (e.g., 96-well for proliferation, 24-well for migration) and allow them to adhere and reach the desired confluency.

Cell Proliferation (MTT) Assay

Materials:

  • HUVECs seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed HUVECs at a density of 5,000 cells/well in a 96-well plate and allow them to attach overnight.[4]

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50 µM) for the desired duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Tube Formation Assay

Materials:

  • HUVECs

  • Matrigel or other basement membrane matrix

  • Pre-chilled 96-well plate

  • This compound

Protocol:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[7]

  • Harvest HUVECs and resuspend them in medium containing the desired concentrations of this compound.

  • Seed 1.5 x 10^4 cells onto the solidified Matrigel in each well.[8]

  • Incubate for 4-18 hours at 37°C.[8]

  • Visualize the formation of capillary-like structures using a microscope.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Cell Migration (Wound Healing/Scratch) Assay

Materials:

  • HUVECs grown to confluency in a 24-well plate

  • Sterile 200 µL pipette tip

  • This compound

Protocol:

  • Culture HUVECs in a 24-well plate until they form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[9]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Cycle Analysis

Materials:

  • HUVECs

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat HUVECs with this compound for 24 hours.[3]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Reactive Oxygen Species (ROS) Detection

Materials:

  • HUVECs

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed HUVECs in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the desired time.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[10]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or visualize under a fluorescence microscope.

Western Blot Analysis

Materials:

  • HUVECs

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-Cyclin A, anti-HO-1, anti-phospho-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat HUVECs with this compound and then lyse the cells.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.[11]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Monocyte Adhesion Assay

Materials:

  • Confluent HUVEC monolayer in a 24-well plate

  • Monocytic cells (e.g., THP-1)

  • Calcein-AM fluorescent dye

  • This compound

  • Pro-inflammatory stimulus (e.g., TNF-α)

Protocol:

  • Treat the confluent HUVEC monolayer with this compound for a specified period, with or without a pro-inflammatory stimulus for the last few hours.

  • Label monocytic cells with Calcein-AM (e.g., 2 µM for 30 minutes).[12]

  • Wash the labeled monocytes to remove excess dye.

  • Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for 30 minutes.[13]

  • Gently wash the wells with PBS to remove non-adherent monocytes.

  • Quantify the number of adherent monocytes by measuring fluorescence with a plate reader or by counting under a fluorescence microscope.

References

Animal Models for Studying Canagliflozin's Renal Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various animal models to investigate the renal effects of canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to elucidate the mechanisms of action and therapeutic potential of this compound in the context of kidney physiology and disease.

Introduction to this compound's Renal Effects

This compound is an oral antihyperglycemic agent that primarily works by inhibiting SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion.[1] Beyond its glucose-lowering effects, this compound has demonstrated significant renoprotective benefits in both clinical and preclinical settings.[2] Animal models are indispensable tools for dissecting the complex mechanisms underlying these renal effects, which are thought to involve hemodynamic, metabolic, and anti-inflammatory pathways.

Recommended Animal Models

Several well-established animal models are suitable for studying the diverse renal effects of this compound. The choice of model depends on the specific research question, such as investigating effects on diabetic nephropathy, hypertension-induced kidney damage, or acute kidney injury.

Animal ModelStrainKey Characteristics & Research Applications
Diabetic Nephropathy db/db MiceGenetically diabetic and obese, developing progressive kidney disease with albuminuria and mesangial expansion. Ideal for studying the long-term effects of this compound on diabetic kidney disease.[3][4]
Streptozotocin (STZ)-induced Diabetic RatsChemically induced model of type 1 diabetes that develops features of diabetic nephropathy. Useful for investigating the glucose-independent renal effects of this compound.[5]
Salt-Sensitive Hypertension Dahl Salt-Sensitive (DSS) RatsDevelop hypertension and subsequent renal damage when fed a high-salt diet. This model is valuable for assessing the impact of this compound on blood pressure and hypertensive nephropathy.[6][7][8]
Acute Kidney Injury (AKI) Ischemia-Reperfusion (I/R) Injury in RatsSurgical induction of renal ischemia followed by reperfusion mimics clinical scenarios of AKI. This model allows for the investigation of this compound's protective effects against acute renal insults.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the renal effects of this compound in various animal models.

Effects on a Model of Diabetic Nephropathy (db/db Mice)
ParameterTreatment GroupResultReference
Urinary Albumin Excretion (µ g/24h )db/db mice + this compound (low dose: 0.01 mg/kg/day)Significantly reduced compared to untreated db/db mice after 8 weeks.[3]
db/db mice + this compound (high dose: 3.0 mg/kg/day)Significantly reduced compared to untreated db/db mice after 8 weeks.[3]
Mesangial Expansion (% PAS-positive area)db/db mice + this compound (low dose: 0.01 mg/kg/day)Significantly reduced compared to untreated db/db mice after 8 weeks.[3]
Serum Creatinine (µmol/L)db/db mice + this compound (low dose: 15 mg/kg/day)Significantly lower than untreated DKD mice.[4]
db/db mice + this compound (high dose: 30 mg/kg/day)Significantly lower than untreated DKD mice.[4]
Urinary Albumin-to-Creatinine Ratio (UACR)db/db mice + this compound (low dose: 15 mg/kg/day)Significantly lower than untreated DKD mice.[4]
db/db mice + this compound (high dose: 30 mg/kg/day)Significantly lower than untreated DKD mice.[4]
Effects on a Model of Salt-Sensitive Hypertension (Dahl Salt-Sensitive Rats)
ParameterTreatment GroupResultReference
Systolic Blood Pressure (mmHg)HSD + this compound (30 mg/kg/day)Significantly reduced compared to HSD group at 12 weeks.[7]
Serum Creatinine (µmol/L)HSD + this compound (30 mg/kg/day)Significantly reduced compared to HSD group.[8]
24-hour Urinary Albumin Excretion (mg/24h)HSD + this compound (30 mg/kg/day)Significantly reduced compared to HSD group.[8]
Effects on a Model of Acute Kidney Injury (Ischemia-Reperfusion in Rats)
ParameterTreatment GroupResultReference
Serum Creatinine (mg/dL)I/R + this compound (200 mg/kg)Significantly reduced (by 56.39%) compared to I/R group.[9][11]
Inulin Clearance (mL/min)I/R + this compound (200 mg/kg)Markedly enhanced compared to I/R group.[11]
Renal Blood FlowI/R + this compound (200 mg/kg)Significantly increased (by 78.4%) compared to I/R group.[9]
Renal Vascular ResistanceI/R + this compound (200 mg/kg)Significantly reduced (by 76.5%) compared to I/R group.[9]

Experimental Protocols

Diabetic Nephropathy Model: db/db Mice

Objective: To evaluate the long-term effects of this compound on the progression of diabetic nephropathy.

Materials:

  • Male db/db mice and their lean db/m littermates (control).

  • This compound.

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

  • Metabolic cages for urine collection.

  • Assay kits for urinary albumin and creatinine.

  • Histology equipment and reagents (e.g., Periodic acid-Schiff stain).

Protocol:

  • Acclimatize 8-week-old male db/db and db/m mice for at least one week.

  • Divide db/db mice into treatment groups (e.g., vehicle, low-dose this compound [e.g., 0.01-15 mg/kg/day], high-dose this compound [e.g., 3-30 mg/kg/day]).[3][4]

  • Administer this compound or vehicle daily via oral gavage for a period of 8-12 weeks.[3][4]

  • Monitor body weight and blood glucose levels regularly.

  • At specified time points (e.g., 4 and 8 weeks), place mice in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine.[3]

  • At the end of the treatment period, euthanize the mice and collect blood for serum creatinine analysis.

  • Harvest kidneys for histological analysis (e.g., PAS staining to assess mesangial expansion).

Salt-Sensitive Hypertension Model: Dahl Salt-Sensitive (DSS) Rats

Objective: To assess the effects of this compound on hypertension and associated renal injury.

Materials:

  • Male Dahl Salt-Sensitive (DSS) rats.

  • High-salt diet (e.g., 8% NaCl) and normal salt diet.

  • This compound.

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

  • Blood pressure monitoring system (e.g., tail-cuff method).

  • Metabolic cages.

  • Assay kits for serum creatinine and urinary albumin.

Protocol:

  • Acclimatize 6-week-old male DSS rats for one week.

  • Divide rats into experimental groups: Normal Salt Diet (NSD), High-Salt Diet (HSD) + Vehicle, and HSD + this compound (e.g., 30 mg/kg/day).[7][8]

  • Provide the respective diets and daily oral gavage of this compound or vehicle for 12 weeks.[7][8]

  • Measure systolic blood pressure weekly using the tail-cuff method.[7]

  • Towards the end of the study, house rats in metabolic cages for 24-hour urine collection to determine urinary albumin excretion.[12]

  • At the end of the 12-week period, collect blood samples for serum creatinine measurement.

  • Harvest kidneys for histological and molecular analyses.

Acute Kidney Injury Model: Ischemia-Reperfusion (I/R) in Rats

Objective: To investigate the protective effects of this compound against acute kidney injury.

Materials:

  • Male Wistar rats (250-300g).[9]

  • This compound.

  • Vehicle.

  • Anesthetics (e.g., ketamine/xylazine).

  • Surgical instruments, including microvascular clamps.

  • Assay kits for serum creatinine and inulin.

Protocol:

  • Randomize rats into four groups: SHAM, I/R, this compound + I/R, and this compound alone.[9]

  • Administer this compound (e.g., 200 mg/kg) or vehicle by oral gavage daily for 5 days prior to surgery to the respective groups.[9][10]

  • On day 5, anesthetize the rats.

  • For the I/R and this compound + I/R groups, induce bilateral renal ischemia by clamping the renal pedicles for 30 minutes, followed by reperfusion.[9][10]

  • For the SHAM group, perform a sham surgery without clamping the renal pedicles.

  • After 48 hours of reperfusion, collect blood to measure serum creatinine.

  • Assess glomerular filtration rate (GFR) via inulin clearance.

  • Euthanize the animals and harvest the kidneys for histological and molecular analysis.

Key Signaling Pathways and Visualizations

This compound exerts its renal effects through multiple signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key mechanisms.

Inhibition of SGLT1 and SGLT2 in the Proximal Tubule

SGLT_Inhibition cluster_cell Proximal Tubule Cell Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 90% SGLT1 SGLT1 Glucose_Na->SGLT1 10% Glucose_Na_in Glucose + Na+ (Reabsorption) SGLT2->Glucose_Na_in Increased_Glucose_Excretion Increased Urinary Glucose Excretion SGLT1->Glucose_Na_in This compound This compound This compound->SGLT2 Inhibits This compound->SGLT1 Inhibits (less potent)

Caption: this compound inhibits SGLT2 and, to a lesser extent, SGLT1, reducing glucose reabsorption.

Tubuloglomerular Feedback (TGF) Mechanism

TGF_Mechanism cluster_hyperglycemia Hyperglycemia cluster_this compound This compound Treatment Increased_Glucose_Filtration Increased Glucose Filtration Increased_Proximal_Reabsorption Increased Proximal Na+ and Glucose Reabsorption (via SGLT2) Increased_Glucose_Filtration->Increased_Proximal_Reabsorption Decreased_NaCl_to_Macula_Densa Decreased NaCl Delivery to Macula Densa Increased_Proximal_Reabsorption->Decreased_NaCl_to_Macula_Densa Afferent_Arteriole_Dilation Afferent Arteriole Dilation Decreased_NaCl_to_Macula_Densa->Afferent_Arteriole_Dilation Increased_Glomerular_Pressure Increased Intraglomerular Pressure & Hyperfiltration Afferent_Arteriole_Dilation->Increased_Glomerular_Pressure SGLT2_Inhibition SGLT2 Inhibition Decreased_Proximal_Reabsorption Decreased Proximal Na+ and Glucose Reabsorption SGLT2_Inhibition->Decreased_Proximal_Reabsorption Increased_NaCl_to_Macula_Densa Increased NaCl Delivery to Macula Densa Decreased_Proximal_Reabsorption->Increased_NaCl_to_Macula_Densa Afferent_Arteriole_Constriction Afferent Arteriole Constriction Increased_NaCl_to_Macula_Densa->Afferent_Arteriole_Constriction Decreased_Glomerular_Pressure Decreased Intraglomerular Pressure Afferent_Arteriole_Constriction->Decreased_Glomerular_Pressure

Caption: this compound's effect on tubuloglomerular feedback, reducing hyperfiltration.

Nrf2-Mediated Antioxidant Pathway

Nrf2_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Nrf2 Nrf2 Activation AMPK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Renal Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Renal_Protection Renal Protection Oxidative_Stress->Renal_Protection

Caption: this compound activates the Nrf2 antioxidant pathway, conferring renal protection.

Conclusion

The animal models and protocols outlined in this document provide a robust framework for investigating the renal effects of this compound. By leveraging these models, researchers can further elucidate the intricate mechanisms of this compound's renoprotective actions, paving the way for optimized therapeutic strategies for patients with kidney disease. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results. The visualized signaling pathways offer a conceptual foundation for hypothesis-driven research into the molecular underpinnings of this compound's beneficial effects on the kidney.

References

Application Notes and Protocols: Dosing Regimen of Canagliflozin in a Canine Atrial Fibrillation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing regimen and experimental protocols for utilizing canagliflozin in a canine model of atrial fibrillation (AF). The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing similar preclinical investigations.

Introduction

This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated cardioprotective effects beyond its glucose-lowering actions. Recent preclinical evidence suggests that this compound may suppress atrial remodeling, a key substrate for the development and perpetuation of atrial fibrillation. These protocols outline the methodology for inducing atrial fibrillation in a canine model and administering this compound to study its effects on the electrophysiological and structural changes associated with AF.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative study investigating the effects of this compound in a canine atrial fibrillation model.

Table 1: this compound Dosing Regimen

ParameterValueReference
DrugThis compound[1][2][3]
Dosage3 mg/kg per day[1][2][3]
Route of AdministrationOral[2]
Duration of Treatment3 weeks[1][3]

Table 2: Experimental Groups

GroupDescriptionNumber of Animals (n)
Pacing ControlContinuous rapid atrial pacing without this compound5
Pacing + this compoundContinuous rapid atrial pacing with this compound (3 mg/kg/day)5
Non-pacingNo pacing (control for baseline measurements)2

Experimental Protocols

Induction of Atrial Fibrillation: Rapid Atrial Pacing Model

This protocol describes the surgical procedure and pacing regimen to induce and sustain atrial fibrillation in a canine model.

1.1. Pacemaker Implantation

  • Anesthesia: Anesthetize the dogs using an appropriate and approved protocol (e.g., a combination of morphine and chloralose to maintain autonomic control).[4]

  • Surgical Access: Make a small incision in the neck to access the jugular vein.[5][6][7]

  • Lead Placement: Under fluoroscopic guidance, insert a bipolar pacing lead into the right atrial appendage via the jugular vein.[4][5]

  • Generator Placement: Create a subcutaneous pocket to implant the pacemaker generator.[4][5] Connect the pacing lead to the generator.

  • Recovery: Allow the animals to recover from the surgical procedure before initiating the pacing protocol.[4]

1.2. Rapid Atrial Pacing Protocol

  • Pacing Rate: Program the pacemaker to deliver continuous rapid atrial pacing at a rate of 400 beats per minute (bpm).[2]

  • Pacing Duration: Maintain continuous pacing for a period of 3 weeks to induce atrial remodeling.[1][3]

  • Sustaining Atrial Fibrillation (Optional): To sustain AF for acute studies, an infusion of phenylephrine (2 μg/kg/min) can be administered simultaneously with rapid atrial pacing (e.g., 40 Hz for 20 minutes).[4]

This compound Administration
  • Dosage: Administer this compound orally at a dose of 3 mg/kg once daily.[1][2][3]

  • Timing: Begin this compound administration concurrently with the initiation of the rapid atrial pacing protocol.

  • Duration: Continue daily administration for the entire 3-week duration of the pacing protocol.[1][3]

Assessment of Atrial Remodeling and AF Inducibility

3.1. Measurement of Atrial Effective Refractory Period (AERP)

  • Method: Use the extrastimulus technique to measure the AERP.[4][8]

  • Procedure: Deliver a train of eight basic stimuli (S1) followed by a premature stimulus (S2). Gradually decrease the S1-S2 coupling interval in 2-ms steps until the S2 stimulus fails to capture the atrium. The AERP is the longest S1-S2 interval that fails to produce a propagated atrial response.[8]

  • Frequency: Perform AERP measurements weekly throughout the 3-week protocol.[1][3]

3.2. Assessment of AF Inducibility

  • Method: Use burst atrial pacing to assess the inducibility of AF.

  • Procedure: Deliver bursts of rapid atrial pacing through the implanted epicardial wires. AF is considered induced if it persists for a predetermined duration (e.g., >10 seconds) after the cessation of pacing.[3]

  • Quantification: Express AF inducibility as the percentage of successful AF inductions out of the total number of attempts.[3]

  • Frequency: Evaluate AF inducibility weekly.[1][3]

3.3. Histological Examination

  • At the end of the 3-week protocol, euthanize the animals and collect atrial tissue samples.

  • Perform histological staining (e.g., Masson's trichrome) to assess the degree of interstitial fibrosis.

  • Use techniques such as dihydroethidium (DHE) staining to evaluate the level of oxidative stress (reactive oxygen species production).[1][3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cardiomyocytes

The cardioprotective effects of this compound in the context of atrial fibrillation are believed to be mediated, in part, through the inhibition of SGLT1 in cardiac tissue. This initiates a signaling cascade that ultimately reduces oxidative stress and fibrosis.

Canagliflozin_Signaling_Pathway This compound This compound SGLT1 SGLT1 Inhibition This compound->SGLT1 AMPK AMPK Activation SGLT1->AMPK NADPH_Oxidase NADPH Oxidase Inhibition AMPK->NADPH_Oxidase Oxidative_Stress Reduced Oxidative Stress NADPH_Oxidase->Oxidative_Stress Fibrosis_Apoptosis Reduced Fibrosis & Apoptosis Oxidative_Stress->Fibrosis_Apoptosis

Caption: this compound's signaling cascade in cardiomyocytes.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating this compound in a canine model of atrial fibrillation.

Experimental_Workflow Animal_Model Canine Model (Beagle Dogs) Pacemaker_Implantation Pacemaker Implantation Animal_Model->Pacemaker_Implantation Group_Allocation Group Allocation (Control vs. This compound) Pacemaker_Implantation->Group_Allocation Pacing_Protocol 3-Week Rapid Atrial Pacing Group_Allocation->Pacing_Protocol Weekly_Assessment Weekly Electrophysiological Assessment (AERP, AF Inducibility) Pacing_Protocol->Weekly_Assessment Terminal_Studies Terminal Studies (Histology, Oxidative Stress) Pacing_Protocol->Terminal_Studies Weekly_Assessment->Pacing_Protocol Continue for 3 weeks

Caption: Experimental workflow for the canine AF model.

Conclusion

The protocols and data presented provide a comprehensive framework for investigating the therapeutic potential of this compound in a preclinical model of atrial fibrillation. The specified dosing regimen of 3 mg/kg/day in canines has been shown to be effective in attenuating atrial remodeling. Researchers can adapt and build upon these methodologies to further explore the mechanisms of action and potential clinical applications of this compound and other SGLT2 inhibitors in the management of atrial fibrillation.

References

Establishing and Characterizing a Canagliflozin-Resistant Cancer Cell Line: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, has demonstrated promising anti-neoplastic properties in various cancer models. Its mechanisms of action are multifaceted, extending beyond SGLT2 inhibition to include the suppression of mitochondrial complex-I, activation of AMP-activated protein kinase (AMPK), and induction of cell cycle arrest and apoptosis.[1][2] The development of acquired resistance to anti-cancer agents is a significant clinical challenge. Therefore, the establishment of this compound-resistant cancer cell lines is a critical step in understanding the potential mechanisms of resistance and developing strategies to overcome them.

This application note provides a detailed protocol for the generation of a this compound-resistant cancer cell line using a gradual dose-escalation method. It also outlines key experimental procedures to characterize the resistant phenotype, focusing on the known mechanisms of this compound action.

Materials and Methods

Cell Culture and Reagents
  • Human cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)

  • This compound (purity ≥98%)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Seahorse XF Cell Mito Stress Test Kit

  • Primary antibodies: anti-AMPKα, anti-phospho-AMPKα (Thr172), and anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Experimental Protocols

1. Determination of Initial this compound IC50

The half-maximal inhibitory concentration (IC50) of this compound on the parental cancer cell line must first be determined to establish the starting concentration for generating resistance.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

2. Generation of this compound-Resistant Cell Line

This protocol employs a gradual dose-escalation method to select for resistant cells.[4][5]

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.

  • Monitoring and Passaging: Monitor the cells for growth. When the cells reach 80-90% confluency and exhibit a normal growth rate, passage them and increase the this compound concentration by 1.5- to 2-fold.

  • Dose Escalation: Repeat the process of monitoring, passaging, and increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration until they have adapted before proceeding to the next concentration.

  • Establishment of Resistant Line: Continue this process for several months until the cells are able to proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.

  • Verification of Resistance: Periodically determine the IC50 of the developing resistant cell line to monitor the progression of resistance. Once a stable resistant line is established, confirm the resistance phenotype by comparing its IC50 to that of the parental line.

3. Characterization of the this compound-Resistant Phenotype

This compound is known to inhibit mitochondrial complex-I.[1] Alterations in mitochondrial function may be a mechanism of resistance.

  • Cell Seeding: Seed parental and resistant cells in a Seahorse XF96 cell culture microplate.

  • Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Although this compound's anti-cancer effects can be independent of SGLT2, changes in glucose uptake may contribute to resistance.

  • Cell Treatment: Seed parental and resistant cells in a 24-well plate. After adherence, incubate the cells in a glucose-free medium for 1 hour.

  • 2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 100 µM and incubate for 30 minutes.

  • Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer to quantify 2-NBDG uptake.

This compound activates AMPK.[1] Resistance may involve alterations in this signaling pathway.

  • Protein Extraction: Lyse parental and resistant cells, with and without this compound treatment, and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities.

Expected Results and Data Presentation

The successful establishment of a this compound-resistant cell line will be characterized by a significant increase in the IC50 value compared to the parental line. Further characterization may reveal compensatory changes in cellular metabolism and signaling pathways.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental15.2 ± 1.81.0
Resistant168.5 ± 12.311.1

Table 2: Mitochondrial Respiration Parameters in Parental and Resistant Cell Lines

ParameterParental Cells (OCR, pmol/min)Resistant Cells (OCR, pmol/min)
Basal Respiration125.6 ± 10.2155.8 ± 13.1
ATP-linked Respiration85.3 ± 7.5110.2 ± 9.8
Maximal Respiration250.1 ± 21.4310.5 ± 25.6
Spare Respiratory Capacity124.5 ± 11.2154.7 ± 12.5

Table 3: Glucose Uptake in Parental and Resistant Cell Lines

Cell LineMean Fluorescence Intensity (Arbitrary Units)
Parental850 ± 65
Resistant1250 ± 98

Table 4: Relative Protein Expression of p-AMPKα/AMPKα

Cell LineTreatmentRelative p-AMPKα/AMPKα Ratio
ParentalVehicle1.0
ParentalThis compound (15 µM)3.5 ± 0.4
ResistantVehicle1.2 ± 0.2
ResistantThis compound (150 µM)1.8 ± 0.3

Visualizations

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization p1_1 Seed Parental Cells p1_2 Treat with this compound Gradient p1_1->p1_2 p1_3 Incubate for 72h p1_2->p1_3 p1_4 Cell Viability Assay (CCK-8/MTT) p1_3->p1_4 p1_5 Calculate IC50 p1_4->p1_5 p2_1 Culture in IC20 this compound p2_2 Monitor Growth & Passage p2_1->p2_2 p2_3 Increase this compound Concentration p2_2->p2_3 p2_4 Repeat for Several Months p2_3->p2_4 p2_4->p2_2 p3_1 Confirm Resistance (IC50) p3_2 Mitochondrial Respiration Assay p3_1->p3_2 p3_3 Glucose Uptake Assay p3_1->p3_3 p3_4 Western Blot (AMPK) p3_1->p3_4

Figure 1: Experimental workflow for generating and characterizing a this compound-resistant cell line.

G This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits Glucose_Uptake Glucose Uptake SGLT2->Glucose_Uptake Mediates OxPhos Oxidative Phosphorylation Mito_Complex_I->OxPhos Component of ATP ATP OxPhos->ATP Produces AMP_ATP_Ratio AMP/ATP Ratio ATP->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Cell_Proliferation Cell Proliferation AMPK->Cell_Proliferation Inhibits

Figure 2: Key signaling pathways affected by this compound in cancer cells.

G cluster_0 Potential Resistance Mechanisms Upreg_Mito Upregulation of Mitochondrial Biogenesis Metabolic_Switch Metabolic Switch to Enhanced Glycolysis Alt_Signaling Activation of Alternative Survival Pathways Drug_Efflux Increased Drug Efflux Canagliflozin_Resistance This compound Resistance Canagliflozin_Resistance->Upreg_Mito Canagliflozin_Resistance->Metabolic_Switch Canagliflozin_Resistance->Alt_Signaling Canagliflozin_Resistance->Drug_Efflux

Figure 3: Potential mechanisms of acquired resistance to this compound.

References

Application Notes and Protocols for SGLT2 Imaging Using [18F]Canagliflozin PET Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as canagliflozin, are a class of medications used in the management of type 2 diabetes mellitus. They work by inhibiting SGLT2 in the proximal renal tubules, thereby reducing glucose reabsorption and increasing urinary glucose excretion. To better understand the in vivo distribution and target engagement of this compound, a positron emission tomography (PET) tracer, [18F]this compound, has been developed. This document provides detailed application notes and protocols for the use of [18F]this compound in SGLT2 imaging studies.

[18F]this compound is an isotopologue of this compound, meaning it has the same chemical structure with the substitution of a stable fluorine atom with the positron-emitting radioisotope fluorine-18.[1][2] This allows for the non-invasive, quantitative imaging of this compound distribution and SGLT2 density in vivo.[1] Due to its identical structure to the therapeutic drug, [18F]this compound shares the same pharmacological and toxicological properties, enabling its potential use in clinical studies without the need for extensive toxicity testing.[1][2]

Quantitative Data

Binding Affinity and Selectivity

The binding affinity of [18F]this compound to SGLT2 has been characterized through in vitro competition assays. While a specific dissociation constant (Kd) for the radiolabeled tracer is not yet published, the half-maximal inhibitory concentration (IC50) of unlabeled this compound provides a strong indication of its high affinity and selectivity for SGLT2.

Target Species IC50 (nM) Reference
SGLT2Human (hSGLT2)2.2[2]
SGLT1Human (hSGLT1)910[2]
GLUT1Human (hGLUT1)>1000[2]
Radiosynthesis Parameters

The synthesis of [18F]this compound is typically achieved through a copper-mediated 18F-fluorination of a boronic ester precursor.

Parameter Value Reference
Radiochemical Yield (Automated)0.5 - 3%[1]
Radiochemical Purity>95%[1]
Molar Activity>10 GBq/μmol[1]
Synthesis Time~90 minutes[1]
In Vivo Biodistribution of [14C]this compound in Rodents

Note: Specific in vivo biodistribution data for [18F]this compound expressed as percentage of injected dose per gram (%ID/g) is not yet publicly available. The following data for [14C]this compound in mice and rats after a single oral dose can serve as a surrogate to understand the general distribution, but should be interpreted with caution as the administration route and label differ.

Organ Mouse (% of Administered Radioactivity at 72h) Rat (% of Administered Radioactivity at 72h) Reference
Urine7.61.2[3]
Feces91.595.8[3]

Experimental Protocols

Synthesis of [18F]this compound

This protocol describes the copper-mediated 18F-fluorination of the this compound boronic ester precursor.

Materials:

  • This compound boronic ester precursor

  • [18F]Fluoride

  • Copper(II) trifluoromethanesulfonate tetrakis(pyridine) (Cu(OTf)2(py)4)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Automated radiosynthesis module or manual synthesis setup

Procedure:

  • [18F]Fluoride processing: Trap cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in ACN/water.

  • Azeotropic drying: Dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen or under vacuum to remove water. Repeat with additions of ACN.

  • Radiolabeling reaction: Dissolve the this compound boronic ester precursor and Cu(OTf)2(py)4 in DMF. Add this solution to the dried [18F]fluoride complex.

  • Heating: Heat the reaction mixture at 120-130°C for 20-30 minutes.[1]

  • Quenching and purification: After cooling, quench the reaction with water and dilute with an appropriate solvent. Purify the crude [18F]this compound using semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing [18F]this compound, remove the organic solvent under vacuum, and formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).

  • Quality control: Perform quality control tests to determine radiochemical purity, molar activity, residual solvents, and endotoxin levels.

In Vitro Autoradiography of SGLT2 in Human Kidney Sections

This protocol details the procedure for visualizing [18F]this compound binding to SGLT2 in human kidney tissue.

Materials:

  • Frozen human kidney tissue blocks (cortical region)

  • Cryostat

  • Microscope slides

  • [18F]this compound

  • Phosphate-buffered saline (PBS)

  • Unlabeled this compound (for blocking)

  • Phosphor imaging plates and scanner

Procedure:

  • Tissue preparation: Cut 10-20 µm thick sections from frozen human kidney blocks using a cryostat and mount them on microscope slides.

  • Incubation:

    • Total binding: Incubate the kidney sections in a solution of [18F]this compound in PBS (e.g., 0.1-1.0 MBq/mL) for 60 minutes at room temperature.

    • Non-specific binding: For blocking, incubate adjacent sections in the same [18F]this compound solution containing an excess of unlabeled this compound (e.g., 10 µM).

  • Washing: After incubation, wash the slides multiple times in ice-cold PBS to remove unbound tracer.

  • Drying: Dry the slides quickly with a stream of cold air.

  • Exposure: Expose the dried slides to a phosphor imaging plate for a sufficient duration (e.g., overnight).

  • Imaging and analysis: Scan the imaging plates using a phosphor imager. Analyze the resulting autoradiograms to quantify the specific binding of [18F]this compound to the kidney sections.

In Vivo PET Imaging in Rodents (General Protocol)

This general protocol can be adapted for imaging SGLT2 with [18F]this compound in mice or rats.

Materials:

  • [18F]this compound

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

  • Heating pad to maintain body temperature

Procedure:

  • Animal preparation: Anesthetize the animal (e.g., with 1-2% isoflurane in oxygen). Place a catheter in the tail vein for tracer injection.

  • Positioning: Position the animal on the scanner bed. A heating pad should be used to maintain body temperature throughout the scan.

  • Tracer administration: Administer a bolus injection of [18F]this compound (e.g., 5-10 MBq) via the tail vein catheter.

  • PET scan acquisition: Start the PET scan acquisition immediately after tracer injection. Dynamic scanning for 60-90 minutes is recommended to capture the tracer kinetics.

  • CT scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Image reconstruction and analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the co-registered PET/CT images for various organs (e.g., kidneys, liver, bladder, muscle) to generate time-activity curves (TACs) and calculate the standardized uptake value (SUV) or %ID/g.

Visualizations

SGLT2 Signaling Pathway and Effects of this compound Inhibition

SGLT2_Pathway SGLT2 Signaling and this compound Inhibition cluster_proximal_tubule Proximal Tubule Cell cluster_inhibition Therapeutic Intervention SGLT2 SGLT2 Glucose_Na_in Glucose & Na+ Reabsorption SGLT2->Glucose_Na_in Transports AMPK AMPK Activation NFkB NF-κB Inhibition NLRP3 NLRP3 Inflammasome Inhibition Intracellular_Glucose Increased Intracellular Glucose Glucose_Na_in->Intracellular_Glucose Downstream_Effects Downstream Cellular Effects Intracellular_Glucose->Downstream_Effects Leads to Therapeutic_Effects Cardio-Renal Protection AMPK->Therapeutic_Effects Contribute to NFkB->Therapeutic_Effects Contribute to NLRP3->Therapeutic_Effects Contribute to This compound [18F]this compound This compound->SGLT2 Inhibits This compound->AMPK Leads to This compound->NFkB Leads to This compound->NLRP3 Leads to Glucosuria Increased Urinary Glucose Excretion This compound->Glucosuria Causes Natriuresis Increased Urinary Sodium Excretion This compound->Natriuresis Causes

Caption: SGLT2 inhibition by [18F]this compound blocks glucose and sodium reabsorption, leading to downstream therapeutic effects.

Experimental Workflow for [18F]this compound PET Imaging

Workflow Experimental Workflow for [18F]this compound PET Imaging start Start synthesis [18F]this compound Synthesis & QC start->synthesis animal_prep Animal Preparation (Anesthesia, Catheterization) synthesis->animal_prep injection Tracer Injection (IV Bolus) animal_prep->injection pet_scan Dynamic PET/CT Scan injection->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction analysis Image Analysis (ROI, TACs, SUV) reconstruction->analysis end End analysis->end

Caption: A streamlined workflow for conducting in vivo PET imaging studies using [18F]this compound in animal models.

References

Application Notes and Protocols: CANVAS Trial Methodology and Primary Endpoint Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodology and primary endpoint analysis of the Canagliflozin Cardiovascular Assessment Study (CANVAS) Program. The CANVAS Program was designed to evaluate the cardiovascular safety and efficacy of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, this compound, in patients with type 2 diabetes and high cardiovascular risk.[1][2][3]

Trial Design and Methodology

The CANVAS Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[1][4] This integrated approach was designed to meet the U.S. Food and Drug Administration (FDA) postmarketing requirement for assessing the cardiovascular safety of new antihyperglycemic agents.[4]

Study Population

The trials enrolled a total of 10,142 participants with type 2 diabetes who had either a history of symptomatic atherosclerotic cardiovascular disease (secondary prevention cohort) or were at high risk for cardiovascular events (primary prevention cohort).[1][2]

Inclusion Criteria:

  • Age: ≥30 years with a history of symptomatic atherosclerotic cardiovascular disease, or ≥50 years with two or more risk factors for cardiovascular disease.[2][5]

  • Glycemic Control: Inadequate glycemic control, defined as a glycated hemoglobin (HbA1c) level between ≥7.0% and ≤10.5%.[3][5]

  • Background Therapy: Participants could be on a variety of background therapies for glycemic control and other cardiovascular risk factors, in line with local treatment guidelines.[4]

Randomization and Treatment

Participants underwent a two-week, single-blind placebo run-in period before randomization.[6]

  • CANVAS Trial: Participants were randomly assigned in a 1:1:1 ratio to receive this compound 100 mg, this compound 300 mg, or a matching placebo once daily.[4][7]

  • CANVAS-R Trial: Participants were randomly assigned in a 1:1 ratio to receive this compound 100 mg (with the option to increase to 300 mg from week 13) or a matching placebo once daily.[4][5]

All participants and trial staff remained blinded to the treatment assignments throughout the duration of the studies.[8]

Experimental Workflow

The following diagram illustrates the general experimental workflow of the CANVAS Program.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_canvas CANVAS cluster_canvasr CANVAS-R cluster_followup Follow-up & Adjudication cluster_analysis Data Analysis p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 2-Week Placebo Run-in p2->p3 rand Randomization p3->rand canv_p Placebo rand->canv_p canv_100 This compound 100mg rand->canv_100 canv_300 This compound 300mg rand->canv_300 canvr_p Placebo rand->canvr_p canvr_c This compound 100mg (uptitration to 300mg allowed) rand->canvr_c fu Mean Follow-up: 188.2 weeks canv_p->fu canv_100->fu canv_300->fu canvr_p->fu canvr_c->fu adj Independent Endpoint Adjudication Committee fu->adj analysis Integrated Analysis of CANVAS & CANVAS-R Data adj->analysis

Figure 1: CANVAS Program Experimental Workflow

Primary Endpoint and Adjudication

Primary Composite Endpoint

The primary efficacy and safety endpoint of the CANVAS Program was a composite of major adverse cardiovascular events (MACE), defined as:

  • Cardiovascular death

  • Nonfatal myocardial infarction

  • Nonfatal stroke[1][2][4]

The analysis was based on the time to the first occurrence of any of these events.[7]

Endpoint Adjudication Protocol

All potential primary endpoint events, along with other selected outcomes, were prospectively adjudicated by an independent, blinded cardiovascular endpoints committee.[4][7] This committee was responsible for reviewing all relevant medical documentation for potential events and making a final determination based on prespecified endpoint definitions. This process ensures a standardized and unbiased assessment of outcomes across all treatment groups.

Primary Endpoint Analysis and Results

The integrated analysis of the CANVAS and CANVAS-R trials demonstrated that this compound significantly reduced the risk of the primary MACE composite endpoint compared to placebo.

Quantitative Summary of Primary and Key Secondary Outcomes
OutcomeThis compound (Events/1000 patient-years)Placebo (Events/1000 patient-years)Hazard Ratio (95% CI)P-value (Superiority)
Primary MACE Composite 26.931.50.86 (0.75-0.97)0.0158
Cardiovascular Death11.612.80.87 (0.72-1.06)-
Nonfatal Myocardial Infarction10.912.90.85 (0.70-1.04)-
Nonfatal Stroke4.45.80.76 (0.57-1.01)-
Hospitalization for Heart Failure5.58.70.67 (0.52-0.87)-
Composite Renal Outcome *5.59.00.60 (0.47-0.77)-

*Composite renal outcome: 40% reduction in eGFR, need for renal-replacement therapy, or renal death.[9]

Key Safety Outcomes
Adverse Event of InterestThis compound (Events/1000 patient-years)Placebo (Events/1000 patient-years)Hazard Ratio (95% CI)P-value
Amputation6.33.41.97 (1.41-2.75)<0.001
All Fractures15.411.91.26 (1.04-1.52)0.02

Mechanism of Action: SGLT2 Inhibition

This compound is an SGLT2 inhibitor. SGLT2 is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[10][11] This mechanism of action is independent of insulin secretion or sensitivity.

The cardiovascular benefits observed in the CANVAS Program are thought to be multifactorial and not solely attributable to glycemic control.[10][12] The proposed mechanisms include:

  • Hemodynamic Effects: SGLT2 inhibition leads to osmotic diuresis and natriuresis, resulting in a reduction in plasma volume, blood pressure, and cardiac preload and afterload.[10][12]

  • Metabolic Effects: A shift in cardiac metabolism towards the use of ketone bodies as an energy source, which may be more efficient for the heart.[12]

  • Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors may have direct effects on inflammatory and fibrotic pathways in the heart and kidneys.[13][14]

SGLT2 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of SGLT2 inhibitors.

G cluster_kidney Kidney Proximal Tubule cluster_effects Downstream Effects blood Bloodstream sglt2 SGLT2 Transporter blood->sglt2 tubule Tubular Lumen (Urine) sglt2->tubule glucosuria Increased Urinary Glucose Excretion sglt2->glucosuria natriuresis Natriuresis sglt2->natriuresis glucose Glucose glucose->sglt2 Reabsorption sodium Sodium sodium->sglt2 Reabsorption This compound This compound This compound->sglt2 Inhibition diuresis Osmotic Diuresis glucosuria->diuresis weight_loss Weight Loss glucosuria->weight_loss bp_reduction Blood Pressure Reduction natriuresis->bp_reduction diuresis->bp_reduction cv_benefits Cardiovascular Benefits bp_reduction->cv_benefits weight_loss->cv_benefits

References

Application Notes and Protocols for In Vivo Canagliflozin Lung Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo experiments to evaluate the efficacy of canagliflozin in lung cancer models. The protocols are based on established methodologies from peer-reviewed studies.

Introduction

This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is an FDA-approved medication for type 2 diabetes. Emerging evidence suggests its potential as an anti-cancer agent in various malignancies, including non-small cell lung cancer (NSCLC). In vivo studies are crucial to validate in vitro findings and to understand the therapeutic potential of this compound in a physiological context. These notes provide detailed protocols for xenograft-based lung cancer models to assess the anti-tumor effects of this compound.

Animal Models

The most common in vivo model for studying the effect of this compound on lung cancer is the xenograft model using immunodeficient mice. This allows for the growth of human lung cancer cell lines.

Recommended Mouse Strains:

  • Athymic Nude (nu/nu) mice

  • NOD-scid GAMMA (NSG) mice

Housing and Care:

  • Mice should be housed in a specific-pathogen-free (SPF) facility.

  • Standard housing conditions: 12-hour light/dark cycle, controlled temperature and humidity.

  • Provide ad libitum access to standard chow and water.

This compound Preparation and Administration

This compound can be administered through oral gavage or mixed in the diet.

Protocol 1: Oral Gavage

  • Preparation of this compound Solution:

    • Prepare a vehicle solution of 0.5% (w/v) methylcellulose in sterile water.

    • Suspend this compound powder in the vehicle solution to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).

    • Ensure the suspension is homogenous by vortexing before each administration.

  • Administration:

    • Administer the this compound suspension daily via oral gavage using a 20-gauge gavage needle.

    • The volume of administration should be adjusted based on the mouse's body weight (e.g., 200 µL for a 20g mouse).

Protocol 2: Diet Admixture

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed to achieve the target daily dose based on the average daily food consumption of the mice.

    • Thoroughly mix the calculated amount of this compound with powdered standard chow.

    • The diet can be re-pelleted or provided as a powder.

  • Administration:

    • Provide the medicated diet to the mice ad libitum.

    • Monitor food intake to ensure the desired dose is being consumed.

Tumor Induction

Protocol 3: Subcutaneous Xenograft Model

  • Cell Culture:

    • Culture human lung cancer cell lines (e.g., A549, H1975, H1299) in appropriate media until they reach 80-90% confluency.[1][2]

  • Cell Preparation:

    • Trypsinize the cells and wash them twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 107 cells/mL.

  • Injection:

    • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse.

Protocol 4: Orthotopic Lung Cancer Model

  • Cell Preparation:

    • Prepare a single-cell suspension of lung cancer cells in sterile PBS as described above.

  • Injection:

    • Anesthetize the mouse.

    • Perform a thoracotomy to expose the left lung.

    • Inject 1 x 106 cells in 20 µL of PBS directly into the lung parenchyma using a 30-gauge needle.

    • Close the incision with sutures.

Experimental Design and Treatment

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) once tumors reach a palpable size (e.g., 100 mm³).

  • Treatment Initiation: Begin this compound administration as per the chosen protocol.

  • Monitoring:

    • Measure tumor volume using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor body weight and overall health of the mice regularly.

    • Blood glucose and serum insulin levels can be measured to assess the systemic effects of this compound.[1][2]

Endpoint Analysis

  • Tumor Excision and Weight: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.

  • Histology and Immunohistochemistry: Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemical staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[1][2]

  • Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and western blot analysis to investigate the effect of this compound on signaling pathways.

  • Metabolomic Analysis: Tumor and plasma samples can be collected for metabolomic analysis to understand the metabolic reprogramming induced by this compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vivo Efficacy of this compound on Lung Tumor Xenografts

Treatment GroupNumber of Mice (n)Initial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)% Tumor Growth Inhibition
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 2: Effect of this compound on Biomarkers

Treatment GroupKi67 Positive Cells (%) (Mean ± SEM)Cleaved Caspase-3 Positive Cells (%) (Mean ± SEM)Blood Glucose (mg/dL) (Mean ± SEM)Serum Insulin (ng/mL) (Mean ± SEM)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_induction Tumor Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Lung Cancer Cell Culture (A549, H1975, etc.) Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Athymic Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Group_Allocation Randomization into Treatment Groups Tumor_Growth->Group_Allocation Treatment_Admin Daily this compound Administration Group_Allocation->Treatment_Admin Monitoring Tumor Volume & Body Weight Monitoring Treatment_Admin->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Collection Tumor Weight, IHC, Western Blot, Metabolomics Euthanasia->Data_Collection

Caption: Experimental workflow for in vivo this compound lung cancer studies.
This compound Signaling Pathway in Lung Cancer

canagliflozin_pathway This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibition AMPK AMPK This compound->AMPK Activation PDL1 PDL1 This compound->PDL1 Promotes Degradation SGLT2->PDL1 Prevents Degradation mTOR mTOR AMPK->mTOR Inhibition HIF1a HIF1a mTOR->HIF1a Inhibition Cell_Proliferation Cell_Proliferation HIF1a->Cell_Proliferation Immune_Evasion Immune_Evasion PDL1->Immune_Evasion Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth T_Cell_Activity T_Cell_Activity T_Cell_Activity->Tumor_Growth Inhibition Immune_Evasion->T_Cell_Activity Inhibition

Caption: Proposed signaling pathways of this compound in lung cancer.

Conclusion

The provided protocols and application notes offer a framework for the in vivo evaluation of this compound's anti-cancer effects in lung cancer models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of this compound's therapeutic potential and for its further development as a novel anti-cancer agent. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

References

Application Notes and Protocols for Canagliflozin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2] It is primarily used in the treatment of type 2 diabetes mellitus. In a research context, this compound is a valuable tool for studying glucose transport mechanisms and the downstream cellular effects of SGLT2 inhibition. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

Data Summary

Quantitative data regarding the physical and chemical properties of this compound, along with recommended concentrations for stock and working solutions, are summarized in the table below for easy reference.

ParameterValueSource
Molecular Weight 444.52 g/mol [3]
Solubility in DMSO ≥ 50 mg/mL (112.48 mM)[3][4]
Solubility in Ethanol ~30 mg/mL[1]
Recommended Stock Solution Concentration 10 mM - 50 mM in DMSO---
Typical Working Concentration Range 1 µM - 50 µM[5]
Storage of Powder -20°C for up to 3 years[3]
Storage of Stock Solution (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month[2][3]
Aqueous Solution Stability Not recommended for storage more than one day[1]

Experimental Protocols

Materials
  • This compound powder (MW: 444.52 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional)

Protocol for Preparation of a 10 mM this compound Stock Solution
  • Pre-warm DMSO: Bring the DMSO to room temperature before use to ensure it is completely thawed and homogenous.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.445 mg of this compound. Calculation: 444.52 g/mol * 0.010 mol/L * 0.001 L = 0.004445 g = 4.445 mg

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM solution).

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional but Recommended): For long-term storage and to prevent contamination of cell cultures, the stock solution can be sterilized by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][3]

Protocol for Preparing Working Solutions
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute in Cell Culture Medium: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • Mix and Use Immediately: Gently mix the working solution and add it to your cell cultures immediately. Do not store aqueous solutions of this compound for more than one day.[1]

Visualizations

Experimental Workflow for this compound Stock and Working Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Sterile Filter (Optional) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix use Add to Cells Immediately mix->use

Caption: Workflow for this compound solution preparation.

Simplified Signaling Pathway of this compound's Primary Mechanism of Action

G This compound This compound SGLT2 SGLT2 Transporter (Apical Membrane of Proximal Tubule Cell) This compound->SGLT2 Inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion This compound->Urinary_Glucose_Excretion Increases Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases

References

Troubleshooting & Optimization

Technical Support Center: Canagliflozin Animal Studies and Genital Mycotic Infections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the mitigation of genital mycotic infections (GMIs) in animal studies involving the SGLT2 inhibitor, canagliflozin.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism linking this compound to an increased risk of genital mycotic infections in animal models?

A1: this compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, this compound reduces glucose reabsorption and increases urinary glucose excretion (glucosuria). This glucose-rich urine creates a favorable environment for the overgrowth of fungi, such as Candida albicans, in the genital area, leading to an increased risk of mycotic infections. Animal studies have confirmed that this compound treatment leads to increased urinary glucose concentration, which is associated with a higher fungal burden in models of ascending urinary tract infections with Candida albicans.[1][2]

Q2: Are there established animal models to study this compound-induced genital mycotic infections?

A2: Yes, rodent models, particularly mice, are used to study vulvovaginal candidiasis.[3][4] To establish a reproducible infection, female mice are often rendered susceptible through the administration of estrogen to induce a pseudoestrus state.[3][4] This model can be adapted to study the effects of this compound by administering the drug to induce glucosuria prior to and during the fungal challenge. Diabetic animal models, which naturally have higher glucose levels, are also utilized and have been shown to sustain a higher fungal burden.

Q3: What are the key considerations when designing an animal study to investigate mitigation strategies for this compound-associated GMIs?

A3: Key considerations include:

  • Animal Model: Selecting an appropriate species and strain (e.g., C57BL/6 or BALB/c mice for immunological studies).

  • Hormonal Priming: For non-diabetic female models, consistent estrogenization is critical for establishing a persistent vaginal infection.

  • This compound Dosing: The dose and duration of this compound administration should be sufficient to induce significant and sustained glucosuria.

  • Infection Model: The strain of Candida albicans and the inoculum size should be standardized to produce a consistent infection level.

  • Mitigation Strategy: The choice of intervention (e.g., prophylactic topical or systemic antifungal, hygiene agent), its dose, frequency, and timing of administration are crucial experimental variables.

  • Outcome Measures: Primary endpoints should include quantitative measures such as vaginal or bladder/kidney fungal burden (colony-forming units, CFUs), and secondary endpoints could include clinical signs of infection (e.g., inflammation, discharge) and histological analysis of tissues.

Q4: Is there published evidence from animal studies on effective mitigation strategies for this compound-induced GMIs?

A4: To date, there is a notable lack of published animal studies specifically designed to test mitigation strategies (e.g., prophylactic antifungals, hygiene interventions) for genital mycotic infections in the context of this compound or other SGLT2 inhibitor administration. The existing animal studies have primarily focused on confirming the increased susceptibility to infection due to glucosuria.[1][2] Therefore, this is a significant research gap and an area for future investigation.

Troubleshooting Guides

Issue Encountered Potential Cause Troubleshooting Steps
Inconsistent or low rates of vaginal candidiasis in the this compound-treated group. 1. Insufficient estrogenization of the animals.2. Inadequate this compound-induced glucosuria.3. Low virulence of the Candida albicans strain.4. Suboptimal timing of fungal inoculation.1. Verify the dose and administration schedule of estrogen. Confirm pseudoestrus by vaginal lavage and microscopy.2. Measure urinary glucose levels to confirm that the this compound dose is effective in the chosen animal model.3. Use a well-characterized, virulent strain of C. albicans. Culture the inoculum to confirm viability and concentration before each experiment.4. Ensure that fungal inoculation occurs after glucosuria has been established.
High variability in fungal burden (CFU counts) within experimental groups. 1. Inconsistent inoculation volume or technique.2. Variation in the estrous cycle of individual animals.3. Inconsistent this compound administration.1. Use calibrated pipettes for inoculation and ensure consistent placement of the inoculum.2. Ensure all animals are in a synchronized pseudoestrus state before inoculation.3. Administer this compound at the same time each day and by a consistent route (e.g., oral gavage).
Difficulty in assessing the efficacy of a topical mitigation agent. 1. Insufficient contact time of the topical agent.2. Inactivation of the agent by vaginal secretions or urine.3. The formulation of the agent is not suitable for the animal model.1. Consider a vehicle for the topical agent that enhances mucosal adhesion.2. Test the stability of the agent in vitro in conditions that mimic the vaginal environment of a glucosuric animal.3. Adjust the viscosity or composition of the formulation to ensure it remains at the site of application for the desired duration.

Data Presentation

Table 1: Incidence of Genital Mycotic Infections in Human Clinical Trials with this compound
PopulationPlaceboThis compound 100 mgThis compound 300 mg
Females 3.2%10.4%11.4%
Males 0.6%4.2%3.7%

Data pooled from four 26-week, placebo-controlled clinical studies.

Table 2: Fungal Burden in a Murine Model of Ascending Urinary Tract Infection with Candida albicans
Treatment GroupMean Renal Fungal Burden (log CFU/kidney)
Vehicle~ 2.0
This compound (10 mg/kg)~ 4.5
Dapagliflozin (10 mg/kg)~ 4.5
Tofogliflozin (10 mg/kg)~ 2.5

*p < 0.05 vs. vehicle. Data are illustrative and based on findings from a study that demonstrated increased susceptibility to ascending UTI with persistent glucosuria-inducing SGLT2 inhibitors.[2]

Experimental Protocols

Protocol 1: Induction of Vulvovaginal Candidiasis in a this compound-Treated Mouse Model

Objective: To establish a model of vulvovaginal candidiasis in mice with this compound-induced glucosuria.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Estradiol valerate

  • This compound

  • Candida albicans (e.g., SC5314)

  • Sterile saline

  • Oral gavage needles

  • Vaginal swabs

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Estrogenization: Administer estradiol valerate subcutaneously to induce a pseudoestrus state. This is typically done 3 days prior to fungal inoculation.

  • This compound Administration: Begin daily oral administration of this compound at a dose sufficient to induce glucosuria (e.g., 10 mg/kg). Start this compound administration 1-2 days before fungal inoculation and continue throughout the experiment.

  • Candida Inoculation: On day 0, inoculate the mice intravaginally with a suspension of Candida albicans (e.g., 5 x 106 CFU in 20 µL of sterile saline).

  • Monitoring: Monitor the animals daily for clinical signs of infection.

  • Assessment of Fungal Burden: At selected time points (e.g., days 3, 7, 14 post-inoculation), euthanize a subset of animals. Collect vaginal lavage fluid or homogenize the entire vaginal tract. Perform serial dilutions and plate on SDA to determine the fungal burden (CFU/mL or CFU/organ).

Protocol 2: Testing a Prophylactic Antifungal Mitigation Strategy

Objective: To evaluate the efficacy of a prophylactic antifungal agent in preventing this compound-induced vulvovaginal candidiasis.

Experimental Groups:

  • Vehicle + Placebo antifungal + C. albicans

  • This compound + Placebo antifungal + C. albicans

  • This compound + Prophylactic antifungal + C. albicans

  • This compound + Prophylactic antifungal (no C. albicans)

Procedure:

  • Follow the procedures for estrogenization and this compound administration as described in Protocol 1.

  • Antifungal Administration: Begin administration of the prophylactic antifungal agent (e.g., oral fluconazole or a topical clotrimazole cream) at a predetermined time relative to the fungal inoculation (e.g., starting on the same day as this compound or 24 hours before inoculation).

  • Candida Inoculation: Inoculate with C. albicans as described in Protocol 1.

  • Outcome Assessment: Assess vaginal fungal burden at various time points as the primary endpoint. Histological analysis of vaginal tissue can be performed to assess inflammation and fungal invasion.

Visualizations

Signaling Pathway and Mechanism

G cluster_kidney Kidney Proximal Tubule cluster_genital Genital Tract Environment This compound This compound sglt2 SGLT2 Transporter This compound->sglt2 Inhibits glucose_reabsorption Glucose Reabsorption sglt2->glucose_reabsorption Mediates urine_glucose Increased Urinary Glucose (Glucosuria) glucose_reabsorption->urine_glucose Reduced reabsorption leads to candida Candida albicans urine_glucose->candida Provides nutrient source urine_glucose->candida candida_growth Fungal Proliferation & Adherence candida->candida_growth Promotes gmi Genital Mycotic Infection (GMI) candida_growth->gmi Leads to

Caption: Mechanism of this compound-induced genital mycotic infection.

Experimental Workflow

G cluster_groups Assign to Treatment Groups cluster_endpoints Endpoint Analysis start Start: Select Female Mice estrogen Induce Pseudoestrus (Estradiol Valerate) start->estrogen group1 Group 1: Vehicle group2 Group 2: This compound estrogen->group2 group3 Group 3: This compound + Mitigation Agent inoculation Intravaginal Inoculation with Candida albicans group2->inoculation monitoring Daily Monitoring & Continued Treatment inoculation->monitoring cfu Vaginal Fungal Burden (CFU Counts) monitoring->cfu histology Histopathology of Vaginal Tissue monitoring->histology

Caption: Workflow for testing a mitigation agent in a mouse model.

References

Technical Support Center: Canagliflozin-Induced Dehydration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing canagliflozin-induced dehydration in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces dehydration in mice?

A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules. By blocking SGLT2, this compound prevents the reabsorption of glucose and sodium from the glomerular filtrate back into the bloodstream.[1][2][3] This increased concentration of glucose and sodium in the tubular fluid leads to osmotic diuresis, where excess water is excreted in the urine to maintain osmotic balance, which can result in dehydration.[1][4][5]

Q2: What are the typical signs of dehydration to watch for in this compound-treated mice?

A2: Common clinical signs of dehydration in mice include a hunched posture, ruffled or unkempt fur, sunken eyes, lethargy, and reduced activity. A key physical indicator is decreased skin turgor; when the skin over the back is gently pinched, it will remain "tented" or return to its normal position slowly in a dehydrated mouse.[6] It's also crucial to monitor for significant body weight loss.

Q3: How much body weight loss is considered a humane endpoint in dehydration studies?

A3: A body weight loss of 15% is generally considered the benchmark for a humane endpoint in mouse dehydration studies.[6] Weight loss exceeding this threshold indicates severe dehydration and distress, and appropriate steps should be taken according to your institution's animal care and use committee (IACUC) guidelines. Noticeable physical and behavioral signs of dehydration can emerge with a body weight loss of around 12%.[6]

Q4: Will this compound-treated mice compensate by drinking more water?

A4: Yes, a compensatory increase in fluid intake is an expected homeostatic response to the diuretic effect of this compound.[7][8] However, it's critical to monitor whether water consumption is sufficient to offset urinary water loss and prevent dehydration. In some experimental settings, this compensatory mechanism may not be adequate.

Q5: How quickly does the diuretic effect of this compound begin, and does it persist?

A5: The diuretic and natriuretic (sodium excretion) effects of this compound are typically observed on the first day of administration.[9][10] While the increase in urinary glucose excretion is sustained with continued treatment, the increase in urine volume may be transient, returning toward baseline levels after the initial day as compensatory mechanisms are activated.[9][10][11] However, a sustained, modest diuretic effect can persist, necessitating ongoing monitoring.[7]

Troubleshooting Guide

Problem 1: Mice are exhibiting excessive body weight loss (>15%).

  • Question: My this compound-treated mice have lost more than 15% of their initial body weight. What should I do?

  • Answer:

    • Immediate Action: This level of weight loss has surpassed the recommended humane endpoint.[6] Consult your study protocol and IACUC guidelines immediately. Euthanasia may be required.

    • Assess Hydration Status: If immediate euthanasia is not mandated, assess for severe clinical signs of dehydration (see FAQ A2).

    • Provide Supportive Care: Under the guidance of a veterinarian, consider providing supplemental hydration (e.g., subcutaneous saline injections) and a readily accessible hydrogel or other water-rich food source.[6]

    • Review Dosing: Re-evaluate the this compound dose. The dose may be too high for the specific mouse strain, age, or disease model. A dose-response study may be necessary.

    • Check Husbandry: Ensure that water bottles are functioning correctly and are easily accessible to all mice.

Problem 2: It is unclear if weight loss is due to dehydration or reduced caloric intake.

  • Question: How can I differentiate between weight loss from dehydration versus weight loss from the intended caloric loss (glucosuria) or reduced food intake?

  • Answer:

    • Measure Key Biomarkers: Dehydration is characterized by specific changes in blood and urine parameters. Measure plasma/serum osmolality, hematocrit, and Blood Urea Nitrogen (BUN).[6] Significant increases in these markers are indicative of dehydration.

    • Monitor Water and Food Intake: Precisely measure daily water and food consumption. Dehydration-induced anorexia (reduced food intake) can occur as a compensatory response to lower the body's solute load.[6] If food intake is significantly decreased alongside signs of dehydration, the primary issue is likely inadequate fluid balance.

    • Assess Urine Output and Concentration: Measure 24-hour urine volume and urine specific gravity or osmolality. While this compound will increase urine volume, excessively high volume without compensatory water intake points to dehydration.

Problem 3: There is high variability in the dehydration response among mice in the same treatment group.

  • Question: Some mice in my this compound group appear fine, while others are clearly dehydrated. What could be causing this variability?

  • Answer:

    • Check for Dosing Accuracy: Ensure that your dosing procedure (e.g., oral gavage, diet admixture) is consistent and accurate for all animals. For diet-based administration, dominant mice may consume more food and thus a higher drug dose.

    • Assess Social Hierarchy: In group-housed mice, dominant animals may restrict subordinate mice's access to water or food, exacerbating the effects of this compound. Consider single housing for precise monitoring of intake and output, if compatible with your study design.

    • Underlying Health Status: Unidentified subclinical health issues in some mice could make them more susceptible to dehydration. Perform a thorough health check of all animals before starting the experiment.

    • Genetic Variation: Even in inbred strains, minor genetic or epigenetic variations can lead to different physiological responses. Ensure all mice are from a reliable and consistent source.

Data Presentation

Table 1: Expected Changes in Key Dehydration Parameters in Mice

ParameterExpected Change with DehydrationReference
Body WeightDecrease (>10% is severe)[6]
Plasma/Serum OsmolalityIncrease[6]
Hematocrit (Hct) / Packed Cell Volume (PCV)Increase[6]
Blood Urea Nitrogen (BUN)Increase[6]
Plasma Renin Activity (PRA)Increase[6]
Plasma CorticosteroneIncrease[6]
Water IntakeCompensatory Increase[7][8]
Urine OutputIncrease (due to osmotic diuresis)[9][10][12]

Table 2: Quantitative Effects of this compound in Rodent Models

ParameterAnimal ModelDose / DurationResultReference
Body Weight Diet-Induced Obese (DIO) Mice60 mg/kg for 4 weeksSignificant reduction in body weight compared to model group.[13][14]
DIO Mice30 mg/kg for 4 weeksReduced body weight gain.[15]
Urine Volume MiceSingle doseThis compound-treated mice excreted twice as much urine over 24h compared to empagliflozin-treated mice.[12]
Human Patients100 mg for 1 dayTransient increase of ~267-363 mL on Day 1.[10]
Plasma Volume Human Patients300 mg for 1 weekDecreased by 5.4% compared to a 4.3% increase with placebo.[11][16]
Hematocrit Human Patients300 mg for 12 weeksIncreased by 2.4% from baseline.[16]
BUN Human Patients300 mg for 12 weeksModestly increased from baseline.[11][16]

Experimental Protocols

Protocol 1: Monitoring Hydration Status in this compound-Treated Mice

Objective: To routinely assess the hydration status of mice receiving this compound to ensure animal welfare and data integrity.

Materials:

  • Metabolic cages for individual housing (for urine/feces collection and intake measurements)

  • Calibrated scale for body weight (accurate to 0.1 g)

  • Calibrated water bottles and food hoppers

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

  • Refractometer or osmometer for urine and plasma analysis

  • Standardized scoring sheet for clinical signs (see Table 3)

Procedure:

  • Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days before the start of the experiment to establish baseline measurements.

  • Baseline Measurements (Day 0):

    • Record the body weight of each mouse.

    • Measure and record the initial weight of the water bottle and food hopper.

    • At the end of a 24-hour period, record the body weight again and the final weight of the water bottle and food hopper to calculate intake.

    • Collect 24-hour urine and measure the total volume.

  • This compound Administration: Administer this compound as per the study protocol (e.g., oral gavage, formulated in diet).

  • Daily Monitoring:

    • Clinical Assessment: At least once daily, observe each mouse for clinical signs of dehydration using a standardized scoring system (see example below). Pay close attention to posture, fur condition, and activity level. Perform a skin turgor test.

    • Body Weight: Record body weight daily at the same time each day. Calculate the percentage change from the initial baseline weight.

    • Water and Food Intake: Measure and record 24-hour water and food consumption.

  • Weekly/Bi-weekly Monitoring:

    • Urine and Blood Collection: Place mice in metabolic cages for 24-hour urine collection to measure volume and specific gravity/osmolality. Collect a small blood sample (e.g., via tail vein or submandibular bleed) to measure hematocrit, plasma osmolality, and BUN.

  • Data Analysis and Intervention:

    • Continuously monitor the percentage of body weight loss. If any animal approaches a 15% loss, or shows severe clinical signs, consult your IACUC protocol for intervention.

    • Compare hydration biomarkers (Hct, osmolality, BUN) to baseline and control group values to quantify the degree of dehydration.

Table 3: Example of a Clinical Scoring Sheet for Dehydration

ScoreAppearance / PostureActivity LevelSkin Turgor
0 Bright, smooth coat, normal postureActive, alert, responsiveInstant recoil (<1 sec)
1 Mildly ruffled fur, slightly hunchedSlightly less activeSlow recoil (1-2 sec)
2 Ruffled fur, hunched postureLethargic, slow to respondSkin remains tented (>2 sec)
3 Severely ruffled/matted fur, severely hunched, sunken eyesMoribund, unresponsiveSkin remains tented indefinitely

Visualizations

SGLT2_Inhibition_Pathway cluster_proximal_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_interstitium Bloodstream / Interstitium cluster_urine Urine Glucose Glucose SGLT2 SGLT2 Transporter Glucose->SGLT2 Sodium Na+ Sodium->SGLT2 Reabsorption Glucose & Na+ Reabsorption SGLT2->Reabsorption Facilitates Glucosuria Increased Urinary Glucose (Glucosuria) SGLT2->Glucosuria Inhibition leads to Natriuresis Increased Urinary Na+ (Natriuresis) SGLT2->Natriuresis Inhibition leads to This compound This compound This compound->Inhibition Inhibition->SGLT2 Blocks OsmoticDiuresis Osmotic Diuresis (Increased Water Excretion) Glucosuria->OsmoticDiuresis Natriuresis->OsmoticDiuresis Dehydration Potential for Dehydration OsmoticDiuresis->Dehydration

Caption: Mechanism of this compound-induced osmotic diuresis.

Dehydration_Monitoring_Workflow start Start Experiment: Administer this compound daily_monitoring Daily Monitoring: - Body Weight (% loss) - Clinical Signs (Score) - Water/Food Intake start->daily_monitoring decision_bw Body Weight Loss > 15% OR Severe Clinical Signs? daily_monitoring->decision_bw endpoint Humane Endpoint: Consult IACUC Protocol decision_bw->endpoint Yes weekly_monitoring Weekly/Bi-Weekly Monitoring: Collect Blood & Urine decision_bw->weekly_monitoring No biomarker_analysis Analyze Biomarkers: - Hematocrit - Plasma Osmolality - BUN - Urine Volume & S.G. weekly_monitoring->biomarker_analysis decision_biomarkers Biomarkers Indicate Significant Dehydration? biomarker_analysis->decision_biomarkers intervention Intervention: - Supportive Care - Review Dose decision_biomarkers->intervention Yes continue_study Continue Study decision_biomarkers->continue_study No intervention->daily_monitoring continue_study->daily_monitoring

Caption: Experimental workflow for monitoring dehydration in mice.

References

Technical Support Center: Interpreting Inconsistent Results in Canagliflozin Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in canagliflozin cell proliferation assays.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing an increase in cell proliferation at low concentrations of this compound, while higher concentrations are inhibitory?

Potential Causes:

  • Biphasic Effect: this compound can exert a biphasic effect on cell proliferation. At low concentrations, it may stimulate pathways that promote cell growth, while at higher concentrations, its inhibitory effects on other pathways become dominant.[1][2]

  • Activation of Compensatory Pathways: Low-dose this compound has been observed to activate the NAD+ salvage pathway, which can promote tumor growth.[1][2] This can lead to an initial increase in the proportion of cells in the S phase of the cell cycle.[1][2]

Recommended Solutions:

  • Perform a Full Dose-Response Curve: It is crucial to test a wide range of this compound concentrations to fully characterize its effect on your specific cell line. This will help determine the threshold at which the inhibitory effects become apparent.

  • Investigate Compensatory Pathways: If you observe a pro-proliferative effect at low concentrations, consider investigating the activation of pathways like the NAD+ salvage pathway. This can be done by measuring the levels of key components such as NAMPT, NAD+, and sirtuin 1.[1][2]

Question 2: My results show a significant anti-proliferative effect of this compound in one cancer cell line, but not in another. Why is there such a discrepancy?

Potential Causes:

  • Cell Line-Specific Expression of Targets: The anti-tumor effects of this compound are not solely dependent on the expression of its primary target, SGLT2.[3] Different cancer cell lines have varying expression levels of other potential targets and reliance on different metabolic and signaling pathways for their proliferation. For instance, some cell lines may be more dependent on mitochondrial respiration, which is inhibited by this compound.[3][4]

  • Genetic Background of Cell Lines: The mutational status of key oncogenes and tumor suppressor genes (e.g., p53, EGFR) can influence the cellular response to this compound.[5]

Recommended Solutions:

  • Characterize Your Cell Lines: Before initiating experiments, thoroughly characterize the expression of SGLT1 and SGLT2, as well as the status of key signaling pathways (e.g., AMPK, PI3K/AKT/mTOR, MAPK) in your cell lines of interest.

Question 3: I am not seeing consistent activation of AMPK in my western blots after this compound treatment. What could be the reason?

Potential Causes:

  • Time- and Dose-Dependency: AMPK activation is often a transient event and is dependent on the concentration of this compound used.[6] The timing of cell lysis after treatment is critical for observing the peak of AMPK phosphorylation.

  • Sub-optimal Antibody or Western Blotting Technique: Issues with the primary antibody, secondary antibody, or the overall western blotting protocol can lead to inconsistent results.

Recommended Solutions:

  • Perform a Time-Course and Dose-Response Experiment: To identify the optimal conditions for observing AMPK activation, treat your cells with different concentrations of this compound for varying durations.

  • Optimize Western Blotting Protocol: Ensure that your western blotting protocol is optimized. This includes using a validated antibody for phosphorylated AMPK (Thr172), appropriate blocking buffers, and sufficient washing steps. Include positive and negative controls to validate your results.

Question 4: My in vitro findings on the anti-proliferative effects of this compound are not translating to my in vivo animal models. What could explain this?

Potential Causes:

  • Pharmacokinetics and Drug Availability: The concentration of this compound that reaches the tumor tissue in an in vivo model may be significantly lower than the effective concentrations used in vitro.[5] Drug distribution and metabolism can vary between species.

  • Tumor Microenvironment: The complex tumor microenvironment in vivo, which includes interactions with stromal cells, immune cells, and the extracellular matrix, can influence the tumor's response to treatment in ways that are not recapitulated in a 2D cell culture system.

Recommended Solutions:

  • Pharmacokinetic Studies: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue of your animal models. This will help in correlating the in vivo dose with the effective in vitro concentrations.

  • Use of More Complex In Vitro Models: Consider using 3D cell culture models, such as spheroids or organoids, which better mimic the in vivo tumor microenvironment, to bridge the gap between in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

What is the primary mechanism by which this compound inhibits cell proliferation?

This compound inhibits cell proliferation through multiple mechanisms that are not limited to its primary action as an SGLT2 inhibitor. The key mechanisms include:

  • Inhibition of mitochondrial complex-I: This disrupts cellular respiration and energy production.[3]

  • Activation of AMPK: This leads to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.[4][7][8]

  • Modulation of other signaling pathways: this compound can also inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[9][10][11]

  • Induction of cell cycle arrest: It can cause cells to arrest in the G0/G1 or G2/M phase of the cell cycle.[1][9][12]

  • Induction of apoptosis: In some cancer cell lines, this compound can trigger programmed cell death.[12][13]

Is the anti-proliferative effect of this compound dependent on glucose concentration in the culture medium?

While this compound is an SGLT2 inhibitor and can affect glucose uptake, its anti-proliferative effects have been observed to be independent of glucose availability in some cancer cell lines.[3][14] This suggests that its primary anti-cancer mechanism in these cells is not through the inhibition of glucose uptake but rather through its effects on other cellular processes like mitochondrial function and signaling pathways.

How does this compound compare to other SGLT2 inhibitors in its effect on cell proliferation?

Several studies have shown that this compound has more potent anti-proliferative effects compared to other SGLT2 inhibitors like dapagliflozin and empagliflozin.[3][15][16][17] This suggests that this compound has off-target effects that contribute to its anti-cancer activity, which may not be shared by other drugs in its class.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeLow Concentration Effect (≤ 30 µM)High Concentration Effect (> 30 µM)Reference(s)
HuCCT1CholangiocarcinomaIncreased viability at 30 µMDecreased viability (IC50: 52.9 µM)[1]
TFK-1CholangiocarcinomaIncreased viability at lower dosesDecreased viability (IC50: 46.1 µM)[1]
Huh28Cholangiocarcinoma-Decreased viability (IC50: 42.6 µM)[1]
PC3, 22RV-1Prostate Cancer-Inhibition of proliferation and clonogenic survival[3]
A549, H1299Lung Cancer-Inhibition of proliferation and clonogenic survival[3][9]
HepG2, Huh7Hepatocellular Carcinoma-Inhibition of proliferation, G2/M arrest, apoptosis[13][18]
MCF-7, ZR-75-1Breast Cancer-Inhibition of proliferation[4]
U251MG, U87MG, GL261Glioblastoma-Inhibition of proliferation at 40 µM[7][[“]]
HUVECsEndothelial CellsSignificant inhibition of proliferation at 5 µMPotent inhibition of proliferation[15][17]

Table 2: Mechanistic Insights into this compound's Anti-Proliferative Effects

MechanismAffected Cancer Cell LinesKey Molecular EventsReference(s)
Mitochondrial Complex-I Inhibition Prostate (PC3), Lung (A549)Reduced oxygen consumption, decreased ATP[3][20]
AMPK Activation Glioblastoma (U251MG, U87MG, GL261), Breast (MCF-7, ZR-75-1), Hepatocellular (Hep3B, HepG2)Increased p-AMPK (Thr172), decreased p-mTOR, p-p70S6K[7][[“]]
PI3K/AKT/mTOR Pathway Inhibition Hepatocellular (HepG2)Decreased p-AKT, p-mTOR[10][11]
MAPK/ERK Pathway Inhibition Lung (A549)Decreased p-ERK, p-MAPK[9]
Cell Cycle Arrest Cholangiocarcinoma, Lung (A549), Hepatocellular (Huh7, HepG2)G0/G1 arrest at high concentrations, increased S phase at low concentrations (Cholangiocarcinoma); G1 arrest (Lung); G2/M arrest (Hepatocellular)[1][9][13]
Apoptosis Induction Hepatocellular (Huh7, HepG2)Cleavage of caspase-3[12][13]
Inhibition of Glutamine Metabolism Breast (MCF-7)Reduced oxygen consumption fueled by glutamine[14]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blotting for AMPK Activation

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and for the optimal time determined from a time-course experiment.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Cell Cycle Analysis by Flow Cytometry

  • Treat cells with this compound as described for the proliferation assay.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Mito Mitochondrial Complex-I This compound->Mito Inhibits PI3K PI3K This compound->PI3K Inhibits MAPK MAPK/ERK This compound->MAPK Inhibits Glucose Glucose SGLT2->Glucose Blocks Uptake AMPK AMPK Mito->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes MAPK->Proliferation Promotes Experimental_Workflow start Start: Hypothesis on this compound's Effect cell_selection Select Cancer Cell Lines start->cell_selection dose_response Perform Dose-Response (MTT Assay) cell_selection->dose_response inconsistent_results Inconsistent Results? dose_response->inconsistent_results troubleshoot Troubleshooting Guide inconsistent_results->troubleshoot Yes mechanistic_studies Mechanistic Studies inconsistent_results->mechanistic_studies No troubleshoot->dose_response western_blot Western Blot (p-AMPK, p-AKT) mechanistic_studies->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle in_vivo In Vivo Validation (Xenograft Model) western_blot->in_vivo cell_cycle->in_vivo conclusion Conclusion in_vivo->conclusion Troubleshooting_Flowchart start Inconsistent Proliferation Results q1 Biphasic Effect Observed? start->q1 s1 Perform Full Dose-Response Investigate Compensatory Pathways q1->s1 Yes q2 Cell-Line Specificity? q1->q2 No end Resolution s1->end s2 Characterize Cell Lines Test a Panel of Cell Lines q2->s2 Yes q3 Inconsistent Western Blots? q2->q3 No s2->end s3 Optimize Time-Course & Dose Validate Antibodies q3->s3 Yes q4 In Vitro vs. In Vivo Discrepancy? q3->q4 No s3->end s4 Conduct PK Studies Use 3D Culture Models q4->s4 Yes q4->end No s4->end

References

Troubleshooting canagliflozin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of canagliflozin in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: this compound is known to be practically insoluble in aqueous media.[1][2][3] Cloudiness or precipitation is likely due to the drug's low solubility. The saturation solubility of this compound is approximately 10 μg/mL in aqueous solutions at various pH levels (1.2, 4.0, and 6.8).[2] To avoid precipitation, ensure that the concentration of your this compound solution does not exceed its solubility limit in the chosen aqueous medium. The use of organic co-solvents, such as methanol or dimethyl sulfoxide (DMSO), can improve solubility.[1]

Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound solution. What are these peaks?

A2: Unexpected peaks in your HPLC chromatogram likely represent degradation products of this compound. The drug is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[1][4][5] The specific degradation products will depend on the storage conditions of your solution.

Q3: Under what conditions is this compound most unstable in aqueous solutions?

A3: this compound demonstrates notable degradation under acidic, alkaline, and oxidative stress.[1][4][5] Some studies suggest it is particularly sensitive to alkaline conditions.[5][6] It is comparatively more stable under thermal and photolytic stress.[1]

Q4: What is the primary degradation pathway for this compound in the presence of oxidizing agents?

A4: The primary degradation pathway for this compound under oxidative stress involves the S-oxidation of the thiophene ring, leading to the formation of thiophene oxide.[4][7][8]

Troubleshooting Guide

Issue: Significant degradation of this compound is observed in my aqueous solution at neutral pH.

Possible Cause & Solution:

  • Oxidative Stress: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.

    • Troubleshooting Steps:

      • De-gas your aqueous solvent (e.g., by sparging with nitrogen or helium) before preparing the solution.

      • Consider adding a chelating agent like EDTA to sequester metal ions that can promote oxidation.

      • Store the solution protected from light, as photo-oxidation can also occur.

Issue: My HPLC results show a rapid loss of the main this compound peak in an acidic or basic buffer.

Possible Cause & Solution:

  • Hydrolysis: this compound is susceptible to acid and base-catalyzed hydrolysis.

    • Troubleshooting Steps:

      • Adjust the pH of your solution to be closer to neutral if your experimental conditions allow.

      • If working with acidic or basic solutions is necessary, minimize the storage time and temperature.

      • Analyze samples as quickly as possible after preparation.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various forced degradation conditions as reported in the literature.

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Reference(s)
Acid Hydrolysis5M HCl85°C180 minNot specified, but degradation observed[9]
Acid Hydrolysis0.1N HCl60°C18 hDrastic decrease in peak area[4]
Acid HydrolysisNot specifiedNot specifiedNot specified7.61%[5]
Alkaline Hydrolysis5M NaOH85°C180 minNot specified, but degradation observed[9]
Alkaline HydrolysisNot specifiedNot specifiedNot specified6.61%[5]
Oxidative15% H₂O₂Room Temp.72 h9.42%[4]
OxidativeNot specifiedNot specifiedNot specified< 6%[5]
Thermal60°C18 hNo detectable degradation product[4]
ThermalNot specifiedNot specifiedNot specified< 6%[5]
PhotolyticUV lightNot specified96 hNot specified, but degradation observed[4]
PhotolyticNot specifiedNot specifiedNot specified< 6%[5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or a 50:50 mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6][9]

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C for 18 hours.[4]

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1N NaOH to a final concentration of approximately 100 µg/mL. Incubate at 60°C for 18 hours.[4]

  • Oxidative Degradation: Dilute the stock solution with 15% H₂O₂ to a final concentration of approximately 100 µg/mL. Store at room temperature for 72 hours.[4]

  • Thermal Degradation: Dilute the stock solution with HPLC grade water to a final concentration of approximately 100 µg/mL. Heat at 60°C for 18 hours.[4]

  • Photolytic Degradation: Expose the this compound solution (approximately 100 µg/mL in water) to UV light for 96 hours.[4]

4. Sample Analysis:

  • Before injection into the HPLC system, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method. An example method is provided below.

Table 2: Example HPLC Method for this compound Stability Testing

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% formic acid (pH 3.0) (70:30, v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 225 nm[4] or 290 nm[9]
Injection Volume 10 µL[9]
Column Temperature 30°C[9]

5. Data Analysis:

  • Calculate the percentage of this compound degradation by comparing the peak area of the stressed samples to that of an unstressed control sample.

Visualizations

Canagliflozin_Troubleshooting cluster_observation Observation cluster_cause Potential Cause cluster_solution Troubleshooting Action Cloudy_Solution Cloudy/Precipitated Solution Low_Solubility Low Aqueous Solubility Cloudy_Solution->Low_Solubility is likely due to Degradation_Peaks Unexpected HPLC Peaks Degradation Chemical Degradation Degradation_Peaks->Degradation indicates Check_Concentration Verify Concentration < Solubility Limit Low_Solubility->Check_Concentration Use_Cosolvent Use Organic Co-solvent Low_Solubility->Use_Cosolvent Identify_Stress Identify Stress Condition (pH, O₂, Light) Degradation->Identify_Stress Control_Conditions Control Storage Conditions (pH, Temp, Atmosphere) Identify_Stress->Control_Conditions

Caption: Troubleshooting logic for this compound instability in aqueous solutions.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_drug_action Drug Action Glomerular_Filtrate Glucose & Sodium in Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 enters tubule lumen Bloodstream Bloodstream SGLT2->Bloodstream reabsorbs glucose & sodium Urine Urine SGLT2->Urine leads to glucose excretion This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->SGLT2 blocks

Caption: Mechanism of action of this compound via SGLT2 inhibition.

References

Technical Support Center: Canagliflozin & Insulin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals investigating the combined use of canagliflozin and insulin. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help manage and mitigate the risk of hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is the synergistic mechanism that increases hypoglycemia risk when combining this compound and insulin?

A1: The increased risk of hypoglycemia stems from the distinct and complementary glucose-lowering mechanisms of the two agents.

  • Insulin: Promotes the uptake and utilization of glucose in peripheral tissues (primarily muscle and adipose tissue) and suppresses hepatic glucose production. Its action is fundamental to cellular glucose absorption.

  • This compound: As a sodium-glucose co-transporter 2 (SGLT2) inhibitor, it blocks the reabsorption of glucose in the proximal tubules of the kidneys.[1][2] This action leads to increased urinary glucose excretion, thereby lowering plasma glucose levels through an insulin-independent pathway.[1][3]

When used together, these agents create a dual assault on blood glucose levels. While this compound's primary action does not depend on insulin secretion, its glucose-lowering effect is additive to that of exogenous insulin.[1] This potent combination can lead to a higher incidence of hypoglycemia if the insulin dosage is not appropriately adjusted to account for the glucose loss via urination.[4][5][6]

Q2: What is the recommended starting point for insulin dose adjustment when initiating this compound in an experimental setting?

A2: Clinical guidelines and studies strongly recommend considering a reduction in the insulin dose to mitigate the risk of hypoglycemia when co-administering this compound.[6][7][8] For research purposes, a conservative starting point is a 10-20% reduction in the total daily insulin dose. However, the optimal adjustment is subject-dependent. In a controlled research setting, it is crucial to implement intensive glucose monitoring immediately following the initiation of this compound to allow for dynamic titration of the insulin dose based on observed glycemic response. One study noted that in patients with T2DM, adding 100 mg of this compound to insulin therapy reduced the required insulin dose while maintaining glycemic control.[9]

Q3: What are the standard methodologies for defining and monitoring hypoglycemia in subjects receiving this combination?

A3: Rigorous monitoring is essential for subject safety and data integrity.

  • Monitoring Techniques:

    • Continuous Glucose Monitoring (CGM): This is the preferred method in both clinical and preclinical studies as it provides a detailed profile of glycemic fluctuations, including the duration and severity of hypoglycemic events, and can capture asymptomatic episodes.

    • Frequent Blood Glucose (BG) Measurements: In the absence of CGM, frequent sampling (e.g., capillary or venous) is necessary, especially during the initial titration period and after any dose adjustments.

  • Defining Hypoglycemia:

    • Standard Threshold: Hypoglycemia is generally defined as a blood glucose level of <3.9 mmol/L (<70 mg/dL) .[10]

    • Clinically Significant Hypoglycemia: A lower threshold of <3.0 mmol/L (<54 mg/dL) is often used to denote more serious events.

    • Severe Hypoglycemia: This is defined as any event requiring external assistance to administer carbohydrates or glucagon, irrespective of the blood glucose value.

Q4: Are specific subject characteristics or experimental conditions associated with a higher risk of hypoglycemia?

A4: Yes, certain factors can heighten the risk:

  • Renal Impairment: Subjects with reduced renal function may experience an increased risk of hypoglycemia.[11] Although the glucose-lowering efficacy of this compound diminishes with declining eGFR, the risk associated with insulin therapy remains.

  • Elderly Subjects: This population may be more susceptible to volume depletion and have a higher baseline risk of hypoglycemia.

  • Concomitant Use of Diuretics: this compound has an osmotic diuretic effect, which can be compounded by other diuretics, leading to volume depletion and potential hypotension.[1]

  • Strict Glycemic Control: Subjects with lower baseline HbA1c or those already under tight glycemic control are at a greater risk when an additional glucose-lowering agent is introduced.

Troubleshooting Guides

Issue 1: Higher-than-anticipated incidence of hypoglycemia is observed in the experimental cohort.

This is a common challenge when combining potent glucose-lowering therapies. A systematic approach is required to identify the cause.

Possible Cause Troubleshooting Steps & Solutions
Inappropriate Insulin Dosing Protocol 1. Review Protocol: Confirm that the protocol included a pre-emptive reduction in insulin dose upon this compound initiation. 2. Analyze Data: Correlate the timing of hypoglycemic events with insulin administration. Events may be clustered post-prandially (if using bolus insulin) or during fasting periods (if basal insulin is too high). 3. Adjust Protocol: Implement a more conservative insulin dosing strategy. Consider a 20% initial reduction and a defined titration algorithm based on frequent glucose monitoring.[12]
Subject-Specific Factors 1. Stratify Data: Analyze hypoglycemia rates based on baseline characteristics such as renal function (e.g., eGFR or serum creatinine), age, and body weight. This may reveal a high-risk subgroup. 2. Assess Volume Status: In clinical studies, check for signs of volume depletion (e.g., hypotension, dizziness), as this can exacerbate hypoglycemia risk.[8] Ensure adequate hydration.
Experimental/Environmental Variables 1. Standardize Diet: Ensure strict control over the caloric content and timing of meals for all subjects, as variations can significantly impact glycemic response. 2. Monitor Activity: In preclinical models, unplanned increases in physical activity can increase glucose utilization and precipitate hypoglycemia. Standardize activity levels where possible. 3. Verify Compound Integrity: Confirm the correct formulation and dosage of both this compound and insulin.

Issue 2: Difficulty differentiating between symptomatic and asymptomatic hypoglycemia, affecting endpoint analysis.

Asymptomatic hypoglycemia can confound results, especially in preclinical models where symptoms cannot be reported.

Possible Cause Troubleshooting Steps & Solutions
Insufficient Monitoring Frequency 1. Implement CGM: The most effective solution is to use Continuous Glucose Monitoring (CGM) to capture all hypoglycemic events, regardless of symptoms.[9] This provides comprehensive data on the frequency, duration, and depth of hypoglycemia. 2. Increase Sampling: If CGM is not feasible, increase the frequency of discrete blood glucose sampling, particularly during periods identified as high-risk (e.g., post-dose, overnight).
Lack of Behavioral Correlation (Preclinical) 1. Observe Subjects: In animal studies, correlate low blood glucose readings with observable signs of hypoglycemia (e.g., lethargy, tremors, seizures). 2. Automated Monitoring: Utilize automated systems that can continuously monitor both activity and glucose levels to establish stronger correlations.

Quantitative Data Summary

The following table summarizes hypoglycemia incidence from a 52-week clinical study of this compound as an add-on therapy to insulin in patients with Type 2 Diabetes.

Table 1: Incidence of Hypoglycemia in Patients on Background Insulin Therapy (52 Weeks)

Treatment ArmPlacebo + InsulinThis compound 100 mg + InsulinThis compound 300 mg + Insulin
Number of Patients (n) 690692690
Incidence of Hypoglycemia (%) 36.8%48.7%47.5%

Data adapted from the CANVAS Program insulin substudy. Hypoglycemia was defined as any symptomatic or asymptomatic event with a plasma glucose ≤70 mg/dL.[4]

Experimental Protocols

Protocol: Assessment of Hypoglycemia Risk in a Diabetic Rodent Model (db/db Mice)

  • Objective: To evaluate the incidence and severity of hypoglycemia following co-administration of this compound and insulin in a Type 2 diabetes mouse model.

  • Materials:

    • Male db/db mice (8-10 weeks old)

    • This compound (formulated for oral gavage)

    • Long-acting insulin (e.g., insulin glargine)

    • Calibrated glucometer and test strips

    • Continuous Glucose Monitoring (CGM) system with rodent-specific sensors (optional, but recommended)

    • Oral gavage needles

    • Subcutaneous injection needles

  • Experimental Design:

    • Acclimatization (7 days): House mice in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

    • Group Allocation (n=8-10 per group):

      • Group 1: Vehicle (oral) + Saline (subcutaneous, SC)

      • Group 2: Vehicle (oral) + Insulin (SC, dose established to maintain moderate hyperglycemia)

      • Group 3: this compound (e.g., 10 mg/kg, oral) + Saline (SC)

      • Group 4: this compound (10 mg/kg, oral) + Insulin (SC, same dose as Group 2)

      • Group 5: this compound (10 mg/kg, oral) + Reduced-Dose Insulin (SC, 20% lower dose than Group 2)

    • CGM Implantation (Optional): If using CGM, implant sensors 3-4 days prior to the start of dosing to allow for recovery and sensor calibration.

  • Procedure (14-day study):

    • Day 1-14: Administer this compound or vehicle via oral gavage once daily (e.g., at 9:00 AM).

    • Day 1-14: Administer insulin or saline via subcutaneous injection once daily (e.g., at 5:00 PM).

    • Glucose Monitoring:

      • With CGM: Record data continuously.

      • Without CGM: Measure tail-vein blood glucose at minimum at T=0 (pre-dose), and at 2, 4, 8, and 12 hours post-canagliflozin administration for the first 3 days, then daily at trough (pre-dose).

  • Hypoglycemia Definition & Rescue:

    • Hypoglycemia: Defined as a blood glucose reading <60 mg/dL.

    • Severe Hypoglycemia: Defined as a reading <40 mg/dL or the presence of clinical signs (lethargy, seizure).

    • Rescue Protocol: If an animal is found to be severely hypoglycemic, administer a 20% dextrose solution via oral gavage or intraperitoneal injection and remove from the study.

  • Data Analysis:

    • Calculate the number of hypoglycemic events per animal.

    • Determine the area under the curve (AUC) for glucose levels below the hypoglycemic threshold.

    • Compare the incidence of hypoglycemia between Group 4 (full-dose insulin) and Group 5 (reduced-dose insulin) using Fisher's exact test or Chi-square test.

    • Analyze overall glycemic control (mean glucose, HbA1c at endpoint) across all groups.

Visualizations

Combined_Mechanisms Figure 1: Dual Glucose-Lowering Mechanisms cluster_blood Bloodstream cluster_kidney Kidney (Proximal Tubule) cluster_tissue Peripheral Tissue (Muscle/Fat) glucose High Blood Glucose sglt2 SGLT2 Transporter glucose->sglt2 Filtered insulin_receptor Insulin Receptor glucose->insulin_receptor Stimulates (in healthy state) reabsorption Glucose Reabsorption sglt2->reabsorption Mediates urine Urinary Glucose Excretion sglt2->urine Inhibition Leads to reabsorption->glucose Returns Glucose to Blood urine->glucose Lowers Blood Glucose uptake Glucose Uptake & Utilization insulin_receptor->uptake Promotes uptake->glucose Lowers Blood Glucose This compound This compound This compound->sglt2 INHIBITS insulin Insulin insulin->insulin_receptor BINDS & ACTIVATES Experimental_Workflow Figure 2: Preclinical Hypoglycemia Assessment Workflow start Start: Select Diabetic Animal Model (e.g., db/db mice) acclimatize 1. Acclimatization & Baseline Characterization (7 Days) start->acclimatize implant 2. CGM Sensor Implantation (Optional, 3-4 Days Prior) acclimatize->implant randomize 3. Randomize into Treatment Groups (Vehicle, Insulin, Cana, Cana+Insulin, etc.) implant->randomize dose 4. Daily Dosing Period (e.g., 14 Days) - Oral Gavage (Cana/Vehicle) - SC Injection (Insulin/Saline) randomize->dose monitor 5. Intensive Glucose Monitoring (CGM or Frequent BG Sampling) dose->monitor rescue Hypoglycemia Event? (<60 mg/dL) monitor->rescue execute_rescue Execute Rescue Protocol (Dextrose Admin) & Document rescue->execute_rescue Yes analyze 6. Endpoint Data Collection (HbA1c, Body Weight) rescue->analyze No execute_rescue->monitor end 7. Data Analysis & Reporting - Incidence of Hypoglycemia - Glycemic Control Parameters analyze->end Troubleshooting_Logic Figure 3: Troubleshooting Unexpected Hypoglycemia start High Incidence of Hypoglycemia Detected check_insulin Was Insulin Dose Prophylactically Reduced? start->check_insulin reduce_insulin Action: Implement 20% initial dose reduction & titrate based on BG data. check_insulin->reduce_insulin No check_subjects Stratify data by subject characteristics (e.g., eGFR, age). check_insulin->check_subjects Yes is_subgroup Is risk concentrated in a subgroup? check_subjects->is_subgroup analyze_subgroup Action: Analyze subgroup for unique sensitivities. Consider exclusion criteria for future studies. is_subgroup->analyze_subgroup Yes check_conditions Review experimental conditions (diet, activity, dosing accuracy). is_subgroup->check_conditions No is_consistent Are conditions strictly consistent? check_conditions->is_consistent standardize Action: Re-standardize all experimental variables. Verify compound formulation. is_consistent->standardize No re_evaluate Continue monitoring. Consider interaction is greater than anticipated in this model. is_consistent->re_evaluate Yes

References

Technical Support Center: Canagliflozin in Rodent Models with Low eGFR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using canagliflozin in rodent models with low estimated glomerular filtration rate (eGFR).

Frequently Asked Questions (FAQs)

Q1: Is this compound effective at lowering blood glucose in rodent models with low eGFR?

A1: The glucose-lowering efficacy of this compound is dependent on the glomerular filtration rate (GFR). In rodent models with severely reduced GFR, the glucosuric effect of this compound may be diminished. In Zucker diabetic fatty (ZDF) rats, this compound has been shown to dose-dependently reduce blood glucose concentrations[1][2][3]. However, in a mouse model of adenine-induced renal failure, a two-week treatment with this compound did not influence the impaired renal function, suggesting that its glycemic control may be limited in severe kidney disease[4]. Researchers should carefully assess the level of renal impairment in their models, as this will impact the expected glycemic response.

Q2: What are the known effects of this compound on renal function parameters in rodent models of kidney disease?

A2: The effects of this compound on renal function in rodent models of kidney disease are multifaceted. In a rat model of ischemia-reperfusion induced acute kidney injury (AKI), pretreatment with this compound improved renal function by reducing serum creatinine and increasing inulin clearance[5][6][7][8]. In Dahl salt-sensitive rats with hypertension-induced renal damage, this compound attenuated renal injury and oxidative stress[9]. However, in a study on male Wistar rats with type 2 diabetic nephropathy, this compound did not cause a significant difference in serum creatinine or urea levels[10]. Therefore, the impact on renal function parameters can vary depending on the specific rodent model and the nature of the kidney disease.

Q3: Are there any off-target effects of this compound that I should be aware of in rodent models with low eGFR?

A3: this compound has a modest inhibitory effect on the sodium-glucose cotransporter 1 (SGLT1) in the intestine[9]. This can lead to alterations in the gut microbiota and a reduction in plasma uremic toxins, such as p-cresyl sulfate and indoxyl sulfate, as observed in a mouse model of chronic kidney disease[4]. These effects on the gut environment are independent of the renal SGLT2 inhibition and may contribute to the overall observed phenotype in rodent models[4][9].

Q4: Can this compound be used in non-diabetic rodent models of kidney disease?

A4: Yes, this compound has been investigated in non-diabetic rodent models of kidney disease. For instance, it has been shown to be protective in a rat model of ischemia-reperfusion induced AKI by improving renal hemodynamics and reducing oxidative stress[5][6][7][8]. It has also been studied in Dahl salt-sensitive rats, a model of salt-induced hypertension and kidney damage[9]. These studies suggest that this compound may have renoprotective effects that are independent of its glucose-lowering action.

Troubleshooting Guides

Issue 1: Lack of significant blood glucose reduction after this compound administration.

  • Possible Cause: The rodent model may have a very low GFR, limiting the filtration of glucose into the renal tubules and thus reducing the substrate for this compound's action.

  • Troubleshooting Steps:

    • Assess Renal Function: Accurately measure the GFR of your rodent model using methods like inulin clearance. Serum creatinine alone may not be a sufficiently sensitive measure[5].

    • Consider the Model: The efficacy of this compound is reduced in severe renal impairment. In a mouse model of adenine-induced renal failure, this compound did not improve renal function[4]. You may need to consider a model with a less severe reduction in GFR to study the glycemic effects of this compound.

    • Dose Consideration: While dose-dependent effects on blood glucose have been observed, increasing the dose may not overcome the limitation of a severely reduced GFR[1][2][3].

Issue 2: Inconsistent results in renal protection.

  • Possible Cause: The renoprotective effects of this compound can be model-dependent and may be influenced by the underlying cause of kidney disease.

  • Troubleshooting Steps:

    • Characterize Your Model: Thoroughly characterize the pathophysiology of your rodent model. The mechanisms of kidney injury in models like diabetic nephropathy, ischemia-reperfusion AKI, and salt-sensitive hypertension are different, which can influence the response to this compound[5][9][11].

    • Multiple Endpoints: Evaluate a comprehensive panel of renal injury markers, including albuminuria, histological changes, and markers of inflammation and oxidative stress, in addition to serum creatinine and BUN[9][11].

    • Review Literature for Similar Models: Compare your findings with published studies that have used similar rodent models of kidney disease to understand the expected outcomes.

Quantitative Data Summary

Table 1: Effects of this compound on Renal Function and Glycemic Control in Rodent Models

ParameterRodent ModelTreatment GroupControl GroupOutcomeReference
Serum Creatinine (mg/dL) Wistar Rats (IRI-AKI)This compound + I/R: ~0.8I/R: ~1.8Significant Reduction[5][7]
Inulin Clearance (mL/min) Wistar Rats (IRI-AKI)This compound + I/R: ~0.6I/R: ~0.2Significant Improvement[5][7]
Blood Glucose (mg/dL) ZDF RatsThis compound (10 mg/kg): ~200Vehicle: ~500Significant Reduction[1][3]
HbA1c (%) ZDF RatsThis compound (10 mg/kg): ~7.5Vehicle: ~10.5Significant Reduction[1]
Urinary Albumin (mg/day) Wistar Rats (Diabetic Nephropathy)This compound (40 mg/kg): ~40Diabetic Control: ~120Significant Reduction[11]
Serum Creatinine (mg/dL) Dahl Salt-Sensitive RatsHSD + this compound: ~0.4HSD: ~0.6Significant Reduction[9]

I/R: Ischemia-Reperfusion; AKI: Acute Kidney Injury; ZDF: Zucker Diabetic Fatty; HSD: High-Salt Diet.

Experimental Protocols

1. Ischemia-Reperfusion Induced Acute Kidney Injury in Rats

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a specified duration (e.g., 45 minutes).

    • Remove the clamps to allow reperfusion.

    • Suture the abdominal incision.

  • This compound Administration: this compound can be administered via oral gavage at a specified dose (e.g., 10 mg/kg) for a number of days prior to the induction of ischemia[5][7].

  • Assessment of Renal Function: Measure serum creatinine and GFR (e.g., by inulin clearance) at various time points post-reperfusion[5][7].

2. Adenine-Induced Chronic Kidney Disease in Mice

  • Animal Model: Male C57BL/6J mice.

  • Procedure:

    • Administer a diet containing 0.2% w/w adenine for 4 weeks to induce chronic kidney disease.

    • Monitor for signs of renal failure, such as weight loss and increased water intake.

  • This compound Administration: this compound can be mixed with the diet or administered by oral gavage[4].

  • Assessment of Renal Function and Uremic Toxins: Measure plasma creatinine and BUN. Analyze plasma for uremic toxins like p-cresyl sulfate and indoxyl sulfate using liquid chromatography-tandem mass spectrometry[4].

Visualizations

G cluster_0 Glomerulus cluster_1 Proximal Tubule cluster_2 Macula Densa Afferent Arteriole Afferent Arteriole Glomerular Capillaries Glomerular Capillaries Afferent Arteriole->Glomerular Capillaries Reduced Intraglomerular Pressure Reduced Intraglomerular Pressure Afferent Arteriole->Reduced Intraglomerular Pressure Leads to Efferent Arteriole Efferent Arteriole SGLT2 SGLT2 Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Mediates Increased NaCl to Macula Densa Increased NaCl to Macula Densa Glucose Reabsorption->Increased NaCl to Macula Densa Leads to NaCl Sensing NaCl Sensing Afferent Arteriole Vasoconstriction Afferent Arteriole Vasoconstriction NaCl Sensing->Afferent Arteriole Vasoconstriction Signals for This compound This compound This compound->SGLT2 Inhibits This compound->Glucose Reabsorption Reduces Reduced GFR Reduced GFR Reduced GFR->Glucose Reabsorption Limits Increased NaCl to Macula Densa->NaCl Sensing Afferent Arteriole Vasoconstriction->Afferent Arteriole Acts on

Caption: Mechanism of this compound's effect on tubuloglomerular feedback in the kidney.

G Start Start Rodent Model Selection Rodent Model Selection Start->Rodent Model Selection Induction of Low eGFR Induction of Low eGFR Rodent Model Selection->Induction of Low eGFR Baseline eGFR Measurement Baseline eGFR Measurement Induction of Low eGFR->Baseline eGFR Measurement Randomization Randomization Baseline eGFR Measurement->Randomization This compound Treatment This compound Treatment Randomization->this compound Treatment Vehicle Control Vehicle Control Randomization->Vehicle Control Monitor Key Parameters Monitor Key Parameters This compound Treatment->Monitor Key Parameters Vehicle Control->Monitor Key Parameters Terminal Data Collection Terminal Data Collection Monitor Key Parameters->Terminal Data Collection Data Analysis Data Analysis Terminal Data Collection->Data Analysis End End Data Analysis->End G Low_eGFR Low eGFR in Rodent Model Reduced_Filtration Reduced Glomerular Filtration of Glucose Low_eGFR->Reduced_Filtration Altered_PK Potential for Altered Pharmacokinetics Low_eGFR->Altered_PK Reduced_Efficacy Diminished Glucosuric and Glycemic Effect Reduced_Filtration->Reduced_Efficacy Off_Target SGLT1 Inhibition (Gut Effects) Uremic_Toxins Reduction in Uremic Toxins Off_Target->Uremic_Toxins Renoprotection Potential for Glucose-Independent Renoprotective Mechanisms This compound This compound This compound->Off_Target This compound->Renoprotection

References

Validation & Comparative

Glycemic Control Efficacy: A Comparative Analysis of Canagliflozin and Dapagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals on the comparative glycemic control efficacy of two prominent sodium-glucose co-transporter 2 (SGLT2) inhibitors, canagliflozin and dapagliflozin. This guide synthesizes data from head-to-head pharmacodynamic studies and real-world comparative effectiveness research.

This document provides an objective comparison of this compound and dapagliflozin, focusing on their efficacy in managing glycemic parameters. The data presented is collated from key clinical and real-world studies to support an evidence-based understanding of their respective profiles.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies, offering a clear side-by-side view of the glycemic control parameters for this compound and dapagliflozin.

Table 1: Pharmacodynamic Comparison in Healthy Volunteers

ParameterThis compound 300 mgDapagliflozin 10 mgp-valueStudy
24-h Mean Urinary Glucose Excretion (g)51.440.8<0.0001Sha et al. (2015)[1][2]
24-h Mean Renal Threshold for Glucose (mg/dL)68.275.2<0.0001Sha et al. (2015)[1][2]
Postprandial Glucose ΔAUC0-2h (% change from baseline)-10.2%No significant effect0.0122Sha et al. (2015)[1][2]

Table 2: Real-World Glycemic Control in Patients with Type 2 Diabetes (6-Month Follow-up)

ParameterThis compound 300 mgDapagliflozin 10 mgp-valueStudy
Mean HbA1c Reduction (%)-1.17-0.910.0049Blonde et al. (2018)[3][4]
Patients Achieving HbA1c <8.0%70.8%59.1%0.0001Blonde et al. (2018)[3][4]
Patients Achieving HbA1c <7.0%36.7%25.1%<0.0001Blonde et al. (2018)[3][4]

Table 3: Real-World Metabolic Outcomes in Adults with Type 2 Diabetes (UK Cohort)

ParameterThis compoundDapagliflozinp-valueStudy
Adjusted Mean HbA1c Reduction (mmol/mol)-9.8-9.10.005Crabtree et al. (2024)[5]
Adjusted Mean Systolic Blood Pressure Reduction (mmHg)-1.6-0.60.005Crabtree et al. (2024)[5]

Experimental Protocols

Detailed methodologies for the key cited studies are provided below to allow for critical evaluation of the evidence.

Head-to-Head Pharmacodynamic Study in Healthy Volunteers (Sha et al., 2015)
  • Study Design: This was a randomized, double-blind, two-period crossover study.[1][2]

  • Participant Population: The study enrolled 54 healthy adult volunteers.[1][2]

  • Interventions: Participants received this compound 300 mg or dapagliflozin 10 mg once daily for 4 days in each treatment period, with a washout period between treatments.[1][2]

  • Key Outcome Measures:

    • 24-hour Urinary Glucose Excretion (UGE): Measured on day 4 of each treatment period to quantify the amount of glucose excreted in the urine.[1][2]

    • Renal Threshold for Glucose (RTg): Determined from plasma glucose and UGE measurements on day 4 to assess the plasma glucose concentration above which glucose is excreted.[1][2]

    • Postprandial Plasma Glucose (PPG) Excursion: Assessed using a mixed-meal tolerance test at baseline and on day 4 of each treatment period. The incremental area under the curve for PPG from 0 to 2 hours (PPGΔAUC0-2h) was calculated.[1][2]

Real-World Comparative Effectiveness Study (Blonde et al., 2018)
  • Study Design: A retrospective cohort study utilizing de-identified claims data from the Optum Clinformatics database.[3][4]

  • Patient Population: The study identified patients with type 2 diabetes who initiated treatment with either this compound 300 mg or dapagliflozin 10 mg. Propensity score matching was used to balance the cohorts for baseline characteristics.[3][4]

  • Interventions: Initiation of this compound 300 mg or dapagliflozin 10 mg as part of routine clinical care.[3][4]

  • Key Outcome Measures (at 6 months post-initiation):

    • Proportion of patients achieving HbA1c <8.0%: This was the primary endpoint.[3][4]

    • Proportion of patients achieving HbA1c <7.0%: A key secondary endpoint.[3][4]

    • Absolute change in HbA1c from baseline. [3][4]

Visualizations

The following diagrams illustrate the SGLT2 inhibitor signaling pathway and a typical experimental workflow for a comparative drug trial.

SGLT2_Inhibitor_Signaling_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Peritubular Capillary (Blood) Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Co-transport SGLT2_Inhibitor This compound / Dapagliflozin SGLT2_Inhibitor->SGLT2 Inhibition Glucose_Cell Intracellular Glucose SGLT2->Glucose_Cell Sodium_Cell Intracellular Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Cell->GLUT2 Na_K_ATPase Na+/K+ ATPase Sodium_Cell->Na_K_ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion Sodium_Blood Sodium Na_K_ATPase->Sodium_Blood Active Transport Potassium_Blood Potassium Potassium_Blood->Na_K_ATPase

SGLT2 Inhibitor Signaling Pathway

Comparative_Drug_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis A Patient Screening & Enrollment B Baseline Data Collection (e.g., HbA1c, FPG) A->B C Randomization B->C D Group 1: Administer this compound C->D Arm 1 E Group 2: Administer Dapagliflozin C->E Arm 2 F Follow-up Visits (e.g., 3, 6, 12 months) D->F E->F G Endpoint Data Collection (e.g., HbA1c, FPG) F->G H Statistical Analysis G->H I Results & Conclusion H->I

References

A Head-to-Head Comparison of SGLT2 Inhibitor Selectivity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, with growing evidence of their benefits in heart failure and chronic kidney disease.[1][2][3] A key pharmacological differentiator among the available SGLT2 inhibitors is their selectivity for SGLT2 over the closely related SGLT1 transporter. SGLT2 is primarily responsible for glucose reabsorption in the kidneys, while SGLT1 is the main glucose transporter in the small intestine and also contributes to a smaller extent to renal glucose reabsorption.[2][4] The degree of selectivity can influence both the efficacy and the adverse effect profile of these agents. This guide provides a comprehensive head-to-head comparison of the selectivity profiles of prominent SGLT2 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Selectivity Profiles of SGLT2 Inhibitors

The selectivity of SGLT2 inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) against SGLT2 and SGLT1. A higher SGLT1/SGLT2 IC50 ratio indicates greater selectivity for SGLT2. The following table summarizes the in vitro IC50 values and selectivity ratios for several clinically important SGLT2 inhibitors.

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Empagliflozin 3.1[5]8300[6]~2677
Ertugliflozin 0.877[7][8]1960[8][9]>2000[8]
Dapagliflozin 1.1[10][11]1390[10]~1264
Canagliflozin 4.2[12]663[12]~158
Sotagliflozin (LX4211) 1.8[12][13][14]36[12][13][14]20[12][13]
Ipragliflozin 7.4[15]1880~254[15]
Tofogliflozin 2.9[15]8444[15]~2912[15]

Note: IC50 values can vary slightly between different studies and experimental conditions. The data presented here are compiled from multiple reputable sources for a comparative overview.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of IC50 values for SGLT inhibitors is a critical step in their pharmacological characterization. A common and robust method involves in vitro cell-based assays using cell lines that stably overexpress the human SGLT1 or SGLT2 transporter.

General Experimental Protocol: Radioactive Tracer Uptake Assay

This method measures the inhibition of glucose uptake mediated by SGLT1 or SGLT2 in the presence of varying concentrations of the inhibitor.

1. Cell Culture and Maintenance:

  • Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK-293) cells are commonly used.
  • Cells are stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). A mock-transfected cell line (not expressing the transporters) is used as a negative control.
  • Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

2. Preparation for Uptake Assay:

  • Cells are seeded into multi-well plates and grown to confluence.
  • On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer to ensure the sodium-dependent function of the transporters.

3. Inhibition and Uptake Measurement:

  • Cells are pre-incubated with varying concentrations of the SGLT inhibitor for a specified period.
  • A radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-glucopyranoside ([14C]AMG), is added to the wells along with the inhibitor.[16]
  • The uptake of [14C]AMG is allowed to proceed for a defined time at 37°C.
  • The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular radiotracer.

4. Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
  • The specific uptake mediated by SGLT1 or SGLT2 is calculated by subtracting the uptake in mock-transfected cells from the uptake in the SGLT-expressing cells.
  • The percentage of inhibition at each inhibitor concentration is determined relative to the control (no inhibitor).
  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in SGLT2 inhibitor evaluation and their mechanism of action, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Culture hSGLT1/hSGLT2 Expressing Cells B Seed Cells into Multi-well Plates A->B C Wash with Na+-containing Buffer B->C D Pre-incubate with SGLT2 Inhibitor C->D E Add [14C]AMG (Radiolabeled Glucose Analog) D->E F Incubate to Allow Uptake E->F G Terminate Uptake & Wash Cells F->G H Lyse Cells & Measure Radioactivity G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Experimental workflow for determining SGLT inhibitor IC50 values.

SGLT2_Inhibition_Pathway Lumen Filtered Glucose & Na+ SGLT2 SGLT2 Transporter Lumen->SGLT2 Glucose & Na+ Co-transport GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Glucose Transport NaK_Pump Na+/K+ ATPase Inhibitor SGLT2 Inhibitor Inhibitor->SGLT2 Inhibition Blood Glucose & Na+ Reabsorption GLUT2->Blood NaK_Pump->Blood Na+ Efflux

Caption: Signaling pathway of SGLT2 inhibition in the renal proximal tubule.

Concluding Remarks

The selectivity profile of an SGLT2 inhibitor is a critical determinant of its overall pharmacological effect. Highly selective inhibitors, such as empagliflozin and ertugliflozin, primarily target renal glucose reabsorption with minimal impact on intestinal SGLT1.[5][6][8][9] In contrast, dual inhibitors like sotagliflozin, with a lower selectivity ratio, inhibit both SGLT2 and SGLT1, which may offer additional therapeutic benefits by delaying intestinal glucose absorption.[12][13] this compound exhibits a moderate level of SGLT1 inhibition.[12] The choice of an SGLT2 inhibitor in a research or clinical setting may be guided by these distinct selectivity profiles and the desired therapeutic outcome. This guide provides a foundational understanding for comparing these agents and underscores the importance of standardized experimental protocols for their evaluation.

References

Validating Canagliflozin's Dual Inhibition of SGLT1 and SGLT2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of canagliflozin's dual inhibitory effects on Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2) with other selective SGLT2 inhibitors. The information presented is supported by experimental data to validate the unique pharmacological profile of this compound.

Comparative Inhibitory Potency of SGLT Inhibitors

The dual inhibition of SGLT1 and SGLT2 by this compound distinguishes it from other drugs in its class that are more selective for SGLT2. This dual action contributes to its glucose-lowering effects by not only increasing urinary glucose excretion through SGLT2 inhibition in the kidneys but also by delaying glucose absorption in the intestine via SGLT1 inhibition.[1][2][3][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other SGLT inhibitors against human SGLT1 and SGLT2.

DrugSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
This compound 663 - 7102.2 - 4.2~158 - 322
Dapagliflozin 14001.1 - 1.2~1167 - 1273
Empagliflozin 83003.1~2677
Ertugliflozin 19600.877>2235
Sotagliflozin 361.820

Data compiled from multiple sources. Actual values may vary slightly between studies.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect stems from its ability to inhibit both SGLT1 and SGLT2, which are crucial for glucose transport in the intestines and kidneys, respectively.

cluster_intestine Small Intestine cluster_kidney Kidney (Proximal Tubule) Intestinal Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Glucose SGLT1 SGLT1 Bloodstream_I Bloodstream Enterocyte->Bloodstream_I Glucose GLUT2_I GLUT2 Canagliflozin_I This compound Canagliflozin_I->SGLT1 Tubular Lumen Tubular Lumen Tubular Cell Tubular Cell Tubular Lumen->Tubular Cell Glucose SGLT2 SGLT2 SGLT1_K SGLT1 Bloodstream_K Bloodstream Tubular Cell->Bloodstream_K Glucose GLUT2_K GLUT2 Canagliflozin_K This compound Canagliflozin_K->SGLT2 Canagliflozin_K->SGLT1_K

Dual inhibition of SGLT1 and SGLT2 by this compound.

In the small intestine, SGLT1 is the primary transporter responsible for the absorption of glucose from the diet. By inhibiting SGLT1, this compound delays glucose uptake, which can lead to a reduction in postprandial glucose excursions.[1] In the kidneys, SGLT2 is responsible for reabsorbing the majority of filtered glucose back into the bloodstream.[1] SGLT1 reabsorbs the remaining filtered glucose. This compound potently inhibits SGLT2, leading to increased urinary glucose excretion and a lowering of blood glucose levels. Its additional, albeit less potent, inhibition of renal SGLT1 can further contribute to this effect.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on SGLT1 and SGLT2 is typically performed using in vitro cell-based assays. The following is a representative protocol for a radiolabeled substrate uptake inhibition assay.

Objective: To determine the IC50 of a test compound (e.g., this compound) for SGLT1 and SGLT2.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). Mock-transfected cells (not expressing the transporters) are used as a negative control.

  • Substrate: 14C-labeled alpha-methyl-D-glucopyranoside (14C-AMG), a non-metabolizable glucose analog.

  • Test Compound: this compound or other SGLT inhibitors.

  • Positive Control: Phlorizin, a known non-selective SGLT inhibitor.

  • Buffers: Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution) and sodium-free uptake buffer (sodium replaced with choline or another suitable cation).

  • Scintillation Fluid and Counter.

Procedure:

  • Cell Culture: Culture the hSGLT1, hSGLT2, and mock-transfected cells in appropriate media until they reach a suitable confluency in multi-well plates.

  • Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in the sodium-containing uptake buffer.

  • Pre-incubation: Wash the cells with sodium-free buffer to remove any residual sodium. Then, pre-incubate the cells with the various concentrations of the test compound, positive control, or vehicle (buffer alone) for a defined period (e.g., 10-30 minutes) at 37°C.

  • Uptake Assay: Initiate the uptake by adding the sodium-containing buffer containing 14C-AMG to each well. Allow the uptake to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in mock-transfected cells or in the presence of a high concentration of a known inhibitor) from the total uptake to determine the specific uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the IC50 of an SGLT inhibitor.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture hSGLT1/hSGLT2 expressing cells C Pre-incubate cells with compound A->C B Prepare serial dilutions of test compound B->C D Add radiolabeled substrate (e.g., 14C-AMG) C->D E Incubate to allow substrate uptake D->E F Wash cells to terminate uptake E->F G Lyse cells and measure radioactivity F->G H Calculate % inhibition vs. control G->H I Plot dose-response curve and determine IC50 H->I

Workflow for determining the IC50 of SGLT inhibitors.

References

Comparative Efficacy of Canagliflozin and Glimepiride on Renal Biomarkers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the effects of canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and glimepiride, a sulfonylurea, on key renal biomarkers reveals significant differences in their renal protective mechanisms and outcomes. This guide synthesizes data from pivotal clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two therapeutic agents.

This compound has demonstrated robust renoprotective effects that extend beyond its glucose-lowering capabilities. In contrast, while glimepiride is effective in glycemic control, its direct impact on renal biomarkers is less pronounced and primarily linked to its glucose-lowering action.

Quantitative Analysis of Renal Biomarker Changes

The following table summarizes the quantitative changes in key renal biomarkers observed in clinical trials comparing this compound and glimepiride. The data highlights this compound's superior efficacy in improving renal outcomes.

BiomarkerThis compound EffectGlimepiride EffectStudy/Reference
Estimated Glomerular Filtration Rate (eGFR) Slower rate of decline. Initial dip followed by stabilization.Less pronounced effect on the rate of decline.CANTATA-SU, CREDENCE[1][2]
Urinary Albumin-to-Creatinine Ratio (UACR) Significant reduction.Minimal to no significant reduction.CANTATA-SU, CREDENCE[3][4]
Tumor Necrosis Factor Receptor 1 (TNFR-1) 9.2% decrease (300 mg dose)[1][5]No significant change reported.CANTATA-SU[1][5]
Interleukin 6 (IL-6) 26.6% decrease (300 mg dose)[1][5]No significant change reported.CANTATA-SU[1][5]
Matrix Metalloproteinase 7 (MMP7) 24.9% decrease (300 mg dose)[1][5]No significant change reported.CANTATA-SU[1][5]
Fibronectin 1 (FN1) 14.9% decrease (300 mg dose)[1][5]No significant change reported.CANTATA-SU[1][5]
Kidney Injury Molecule-1 (KIM-1) 26.7% reduction compared to placebo.[6]Not reported in direct comparison.CANVAS[6]

Experimental Protocols

Detailed methodologies from key clinical trials provide context for the presented data.

CANTATA-SU Trial
  • Objective: To compare the efficacy and safety of this compound versus glimepiride as add-on therapy to metformin in patients with type 2 diabetes.

  • Study Design: A 2-year, randomized, double-blind, active-controlled trial.[1]

  • Participants: Patients with type 2 diabetes inadequately controlled on metformin.

  • Intervention: this compound (100 mg or 300 mg daily) or glimepiride (titrated up to 6-8 mg daily).[1]

  • Biomarker Analysis: Plasma samples were collected at baseline and over the 2-year follow-up period. Biomarkers including TNFR-1, IL-6, MMP7, and FN1 were measured from stored plasma samples.[1][5]

CREDENCE Trial (this compound and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation)
  • Objective: To evaluate the effect of this compound on renal and cardiovascular outcomes in patients with type 2 diabetes and established chronic kidney disease.[7][8]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial.[8][9] The trial was stopped early due to overwhelming benefit.[8]

  • Participants: 4,401 patients with type 2 diabetes, an eGFR of 30 to <90 mL/min/1.73 m², and albuminuria.[8] All participants were on a stable dose of an ACE inhibitor or ARB.[10]

  • Intervention: this compound 100 mg daily or placebo.[8]

  • Primary Outcome: A composite of end-stage kidney disease, a doubling of the serum creatinine level, or death from renal or cardiovascular causes.[7][9]

  • Renal Biomarker Assessment: eGFR was measured serially, and UACR was assessed from urine samples. The rate of eGFR decline was a key endpoint.[2][3]

Mechanistic Insights and Signaling Pathways

The differential effects of this compound and glimepiride on renal biomarkers are rooted in their distinct mechanisms of action.

Glimepiride acts by stimulating insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. Its renal effects are largely secondary to improved glycemic control.

This compound , as an SGLT2 inhibitor, has a multi-faceted mechanism of action that directly impacts renal pathophysiology.

  • Hemodynamic Effects: By inhibiting glucose and sodium reabsorption in the proximal tubule, this compound increases sodium delivery to the macula densa. This leads to afferent arteriole vasoconstriction, reducing intraglomerular pressure and hyperfiltration.[3][11]

  • Metabolic Effects: this compound promotes a metabolic shift from glucose to fatty acid oxidation in the kidneys, which may improve tubular oxygenation and reduce oxidative stress.[3]

  • Anti-inflammatory and Anti-fibrotic Effects: this compound has been shown to reduce markers of inflammation and fibrosis, such as TNFR-1, IL-6, MMP7, and FN1.[1][5] This suggests a direct effect on the molecular pathways driving diabetic kidney disease progression.

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for this compound's renoprotective effects.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis p1 T2DM Patients on Metformin p2 Inclusion/Exclusion Criteria Met p1->p2 Screening rand Randomization p2->rand cana This compound rand->cana glim Glimepiride rand->glim fu 2-Year Follow-up cana->fu glim->fu analysis Biomarker & eGFR Analysis fu->analysis

Caption: Experimental workflow for a comparative clinical trial.

canagliflozin_pathway cluster_proximal_tubule Proximal Tubule cluster_downstream_effects Downstream Effects cana This compound sglt2 SGLT2 Inhibition cana->sglt2 inflammation Reduced Inflammation & Fibrosis cana->inflammation na_glucose Decreased Na+ & Glucose Reabsorption sglt2->na_glucose macula_densa Increased Na+ to Macula Densa na_glucose->macula_densa afferent_vaso Afferent Arteriole Vasoconstriction macula_densa->afferent_vaso igp Reduced Intraglomerular Pressure afferent_vaso->igp renal_protection Renal Protection igp->renal_protection tnfr1 ↓ TNFR-1 inflammation->tnfr1 il6 ↓ IL-6 inflammation->il6 mmp7 ↓ MMP7 inflammation->mmp7 inflammation->renal_protection

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Canagliflozin.

This compound is classified as a hazardous substance that can cause serious eye damage and is suspected of damaging fertility or the unborn child.[1][2][3] It may also be harmful if swallowed.[3] Adherence to the following safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

To minimize inhalation exposure and environmental contamination, this compound should be handled in a designated area with appropriate engineering controls.

  • Ventilation: Always handle this compound in a chemical fume hood or other approved local exhaust ventilation system.[1][2][4]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1][2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Wear chemical safety goggles or glasses.[1][2][4][5]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves (e.g., nitrile rubber).[1][2][4] Gloves should be inspected for integrity before each use and changed frequently.

    • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator should be used.[2][4][6]

Handling and Storage Procedures
  • Handling: Avoid direct contact with the compound.[4][6] Prevent the formation of dust and aerosols during handling.[1][5] After handling, wash hands thoroughly.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

Spill and Disposal Management
  • Spill Response: In the event of a spill, evacuate the area. Wearing the appropriate PPE, cover the spill with an absorbent material, and collect it into a suitable container for disposal.[1][2] Avoid generating dust during cleanup.

  • Waste Disposal: Dispose of this compound waste and contaminated materials through a licensed chemical disposal company, in accordance with all applicable local, state, and federal regulations.[2][5] Do not allow the substance to enter drains or waterways.[1][5]

Summary of Safety Data

For quick reference, the following table summarizes the key safety information for handling this compound.

ParameterRecommendationSource
Primary Hazards Causes serious eye damage, Suspected of damaging fertility or the unborn child, Harmful if swallowed.[1][2][3]
Engineering Controls Chemical fume hood or local exhaust ventilation, Safety shower, Eyewash station.[1][2][4]
Eye Protection Chemical safety goggles or glasses.[1][2][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2][4]
Protective Clothing Lab coat or other protective clothing.[1][2]
Respiratory Protection NIOSH/MSHA-approved respirator (when dust may be generated).[2][4][6]
Occupational Exposure Limit Not established.[1][7][8]

Experimental Protocols

While specific experimental protocols involving this compound will vary, the handling procedures outlined above should be integrated into any standard operating procedure.

General Weighing and Solution Preparation Protocol:
  • Preparation: Before starting, ensure the chemical fume hood is operational and all necessary PPE is donned correctly.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a tared weigh boat or paper.

    • Handle the container of this compound with care to avoid generating airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving:

    • Add the solvent to the vessel containing the weighed this compound within the fume hood.

    • Ensure the vessel is capped or covered during dissolution to prevent aerosol generation.

  • Cleanup:

    • Wipe down the balance and surrounding surfaces within the fume hood with a damp cloth to remove any residual particles.

    • Dispose of all contaminated materials (weigh boats, wipes, gloves) as hazardous waste according to institutional guidelines.

Workflow for Safe Handling of this compound

Canagliflozin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area (Fume Hood, Eyewash) GatherPPE->PrepWorkArea Weighing Weighing PrepWorkArea->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Decontaminate Decontaminate Surfaces SolutionPrep->Decontaminate WasteDisposal Waste Disposal Decontaminate->WasteDisposal End End WasteDisposal->End

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.